(E)-2-Butenyl-4-methyl-threonine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6(2)8(11)7(10)9(12)13/h3-4,6-8,11H,5,10H2,1-2H3,(H,12,13)/b4-3+/t6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPALEGQGCGCFCX-FIWMUJSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197219 | |
| Record name | 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81135-57-1 | |
| Record name | 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81135-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenyl-4-methylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081135571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((E)-2-BUTENYL)-4-METHYL-L-THREONINE, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DWS7A8NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biosynthesis of (E)-2-Butenyl-4-methyl-threonine in Tolypocladium inflatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid crucial for the biosynthesis of cyclosporin A, a widely used immunosuppressant produced by the fungus Tolypocladium inflatum. The production of this unusual amino acid is a key step in the overall synthesis of cyclosporin A and involves a dedicated polyketide synthase (PKS) pathway. This technical guide provides a comprehensive overview of the biosynthesis of Bmt, detailing the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this pathway. The information presented is intended to support further research and potential bioengineering efforts to enhance cyclosporin A production.
Introduction
Cyclosporin A, a cyclic undecapeptide, has revolutionized organ transplantation and the treatment of autoimmune diseases. Its unique structure, which includes several non-proteinogenic amino acids, is assembled by a large non-ribosomal peptide synthetase (NRPS), SimA.[1][2] One of these unusual precursors is (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), the biosynthesis of which is a fascinating example of fungal secondary metabolism.[1][2] Understanding the intricacies of the Bmt biosynthetic pathway is critical for efforts aimed at improving cyclosporin A titers through metabolic engineering.
The biosynthesis of Bmt in Tolypocladium inflatum is governed by a cluster of genes co-localized with the simA gene.[1][2] This pathway utilizes a type I polyketide synthase (PKS) and several modifying enzymes to construct the C9 backbone of Bmt from simple metabolic precursors.[1][2] This guide will delve into the key enzymes, their functions, and the experimental approaches that have been instrumental in characterizing this vital biosynthetic route.
The Bmt Biosynthetic Pathway
The biosynthesis of Bmt is a multi-step process involving three key enzymes encoded by the cyclosporin gene cluster: SimG , a polyketide synthase; SimI , a putative oxidoreductase; and SimJ , a putative aminotransferase.[1][2] The proposed pathway begins with the assembly of a polyketide chain by SimG, followed by modifications by SimI and SimJ to yield the final Bmt molecule.
Key Enzymes and Their Functions
| Enzyme | Gene | Type | Proposed Function |
| SimG | simG | Polyketide Synthase (PKS) | Catalyzes the synthesis of the C9 polyketide backbone of Bmt, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (for methylation). |
| SimI | simI | Oxidoreductase (Cytochrome P450) | Believed to catalyze the oxidation of the polyketide intermediate. |
| SimJ | simJ | Aminotransferase | Catalyzes the final step of transamination to produce Bmt. |
Biosynthetic Scheme
The proposed biosynthetic pathway for Bmt is as follows:
-
Polyketide Chain Assembly (SimG): The iterative type I PKS, SimG, initiates the synthesis by utilizing acetyl-CoA as a starter unit and malonyl-CoA for chain extension. A crucial methylation step, using S-adenosylmethionine (SAM) as the methyl donor, occurs on the enzyme-bound intermediate, 3-oxo-4-hexenoic acid. The final product released from SimG is the C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.
-
Oxidation (SimI): The intermediate, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is then likely oxidized by the cytochrome P450 enzyme, SimI. The exact nature of this oxidation is not yet fully elucidated but is a necessary step before amination.
-
Transamination (SimJ): The final step is the introduction of an amino group, catalyzed by the aminotransferase SimJ, to yield this compound.
Quantitative Data
| Strain | Relevant Genotype | Bmt Production | Cyclosporin A Production | Reference |
| Wild-Type | simG+, simI+, simJ+ | Yes | Yes | [1][2] |
| ΔsimG | simG deleted | No | No (restored by Bmt feeding) | [1][2] |
| ΔsimI | simI deleted | No | No (restored by Bmt feeding) | [1][2] |
| ΔsimJ | simJ deleted | No | No (restored by Bmt feeding) | [1][2] |
| ΔsimA | simA deleted | Accumulates Bmt | No | [1][2] |
Experimental Protocols
The elucidation of the Bmt biosynthetic pathway has relied on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.
Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol describes the generation of gene knockout mutants in T. inflatum to study the function of the sim genes.
Materials:
-
T. inflatum wild-type strain
-
Agrobacterium tumefaciens strain (e.g., AGL1)
-
Binary vector (e.g., pDHt-SK-Bar)
-
Restriction enzymes
-
PCR reagents and primers for flanking regions of the target gene
-
Minimal medium (MM) and Induction medium (IM) for A. tumefaciens
-
Potato Dextrose Agar (PDA) for T. inflatum
-
Hygromycin B or other appropriate selection agent
-
Spectinomycin
Procedure:
-
Constructing the Deletion Vector:
-
Amplify the ~1.5 kb 5' and 3' flanking regions of the target gene from T. inflatum genomic DNA using high-fidelity PCR.
-
Digest the flanking regions and the binary vector with appropriate restriction enzymes.
-
Ligate the 5' and 3' flanking regions into the binary vector, flanking a selection marker gene (e.g., hygromycin B resistance).
-
Transform the resulting deletion construct into E. coli for plasmid propagation and sequence verify the construct.
-
Transform the verified plasmid into A. tumefaciens.
-
-
Fungal and Bacterial Preparation:
-
Grow T. inflatum on PDA plates to obtain fresh spores. Harvest spores in sterile water to a concentration of 10^7 spores/mL.
-
Grow A. tumefaciens carrying the deletion vector in MM with appropriate antibiotics at 28°C until an OD600 of 0.6-0.8 is reached.
-
Pellet the A. tumefaciens cells and resuspend in IM to an OD600 of 0.8-1.0. Incubate at 28°C for 6 hours to induce virulence genes.
-
-
Co-cultivation:
-
Mix 100 µL of the T. inflatum spore suspension with 100 µL of the induced A. tumefaciens culture.
-
Spread the mixture onto a cellophane membrane placed on a plate containing IM agar.
-
Co-cultivate at 25°C for 48 hours in the dark.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to a PDA plate containing the selection agent (e.g., 100 µg/mL hygromycin B) and an antibiotic to inhibit A. tumefaciens growth (e.g., 200 µg/mL spectinomycin).
-
Incubate at 25°C until resistant colonies appear.
-
-
Verification of Mutants:
-
Isolate single spores from the resistant colonies.
-
Confirm gene deletion by PCR using primers flanking the target gene and internal to the selection marker.
-
Further verify the absence of gene expression in the mutant by RT-PCR.
-
Analysis of Bmt and Cyclosporin A Production
Materials:
-
Wild-type and mutant T. inflatum strains
-
Cyclosporin-inducing medium (e.g., fructose-based medium)
-
Ethyl acetate
-
Methanol
-
LC-MS/MS system
Procedure:
-
Fungal Cultivation:
-
Inoculate the fungal strains into the cyclosporin-inducing liquid medium.
-
Incubate for 10-14 days with shaking at 25°C.
-
-
Extraction:
-
Harvest the mycelia by filtration.
-
Lyophilize and weigh the dried mycelia.
-
Extract the mycelia with ethyl acetate.
-
Evaporate the solvent to obtain a crude extract.
-
-
LC-MS/MS Analysis:
-
Dissolve the crude extract in methanol.
-
Analyze the samples by LC-MS/MS.
-
For Bmt, monitor for the [M+H]⁺ ion at m/z 188.1288.
-
For Cyclosporin A, monitor for the appropriate [M+H]⁺ or [M+Na]⁺ ion (e.g., m/z 1202.8 for the protonated form).
-
Quantify by comparing peak areas to a standard curve of purified compounds, if available, or perform relative quantification against the wild-type.
-
Signaling Pathways and Logical Relationships
The expression of the cyclosporin gene cluster, including the genes for Bmt biosynthesis, is regulated by the transcription factor SimL.[1][2] Deletion of simL results in the loss of both Bmt and cyclosporin A production, indicating its role as a positive regulator of the entire pathway.
Conclusion
The biosynthesis of this compound in Tolypocladium inflatum is a well-defined pathway involving a polyketide synthase and subsequent modifying enzymes. The genetic and biochemical characterization of this pathway has been made possible through targeted gene deletion and advanced analytical techniques. While the overall pathway is understood, further research into the specific kinetics and reaction mechanisms of the individual enzymes, particularly through in vitro reconstitution, would provide a more complete picture. This knowledge will be invaluable for the rational design of metabolic engineering strategies to enhance the production of the life-saving drug, cyclosporin A.
References
An In-Depth Technical Guide to the Polyketide Pathway for (E)-2-Butenyl-4-methyl-threonine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Butenyl-4-methyl-threonine (Bmt) is an unusual, non-proteinogenic amino acid that constitutes a key component of the immunosuppressive drug Cyclosporin A. The unique structure of Bmt, particularly its C9 backbone, is biosynthesized through a fascinating and complex polyketide pathway. This technical guide provides a comprehensive overview of the enzymatic machinery and biochemical transformations involved in the synthesis of the Bmt precursor, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, orchestrated by a Type I polyketide synthase (PKS). This document is intended to serve as a detailed resource for researchers in natural product biosynthesis, enzymology, and drug development.
The Polyketide Synthase Pathway for Bmt Precursor Synthesis
The biosynthesis of the C9 backbone of Bmt is a multi-step process catalyzed by the Bmt polyketide synthase, a large, multi-domain enzyme. The synthesis begins with the loading of a starter unit, acetyl-CoA, and proceeds through successive elongation steps using malonyl-CoA as the extender unit. A critical methylation event, utilizing S-adenosylmethionine (SAM), occurs on an enzyme-bound intermediate. The final product of this PKS assembly line is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which is then released from the enzyme as a coenzyme A thioester for subsequent tailoring into the final Bmt amino acid.[1][2]
The overall reaction catalyzed by the Bmt polyketide synthase can be summarized as follows:
Acetyl-CoA + 2 Malonyl-CoA + SAM + NADPH + H+ → 3(R)-hydroxy-4(R)-methyl-6(E)-octenoyl-CoA + 2 CO2 + S-adenosylhomocysteine + NADP+ + CoA
Key Intermediates and Transformations
-
Initiation: The synthesis starts with the loading of an acetyl group from acetyl-CoA onto the PKS.
-
Elongation Cycles: Two rounds of chain elongation occur through the decarboxylative condensation of malonyl-CoA.
-
Methylation: A crucial methylation step introduces a methyl group from SAM onto the enzyme-bound intermediate, 3-oxo-4-hexenoic acid.[2] This step is catalyzed by a dedicated methyltransferase (MT) domain within the PKS.
-
Reductive Processing: A series of reductive steps, including ketoreduction, dehydration, and enoylreduction, are catalyzed by the corresponding ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains to form the final stereochemistry of the polyketide backbone.
-
Release: The completed C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is released from the acyl carrier protein (ACP) domain of the PKS as a CoA thioester.[1]
Quantitative Data
While specific kinetic parameters such as Km and kcat for the Bmt polyketide synthase are not extensively reported in the literature, optimal conditions for in vitro activity have been determined. Additionally, fermentation studies on Cyclosporin A provide insights into the overall productivity of the pathway.
Table 1: Optimal Conditions for In Vitro Bmt Polyketide Synthase Activity
| Parameter | Optimal Value | Reference |
| Acetyl-CoA Concentration | 200 µM | [1] |
| Malonyl-CoA Concentration | 150 µM | [1] |
| S-adenosylmethionine (SAM) | 200 µM | [1] |
| pH | ~7.0 | [1] |
| Temperature | 35°C | [1] |
Table 2: Representative Cyclosporin A Fermentation Yields
| Fungal Strain | Fermentation Type | Key Parameters | Cyclosporin A Yield | Reference |
| Tolypocladium inflatum IMET 43 899 | Submerged Fermentation | 11 days, 24-25°C, 180 rpm | 1100 mg/L | |
| Tolypocladium inflatum F605 | 5L Fermentor | 14 days, aeration, stirring | 3150 mg/L | |
| Tolypocladium inflatum MTCC 557 | Solid State Fermentation | Optimized medium with glycerol, ammonium sulfate, L-valine, L-leucine | 8166 mg/kg |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the Bmt precursor are not exhaustively documented in single sources. The following sections provide a composite of methodologies based on published literature for the in vitro analysis of polyketide synthases.
Protocol 1: In Vitro Assay for Bmt Polyketide Synthase Activity
This protocol is adapted from the methods described for the characterization of the Bmt PKS.[1][2]
1. Enzyme Preparation:
- Obtain enriched enzyme fractions from Tolypocladium inflatum through methods such as ammonium sulfate precipitation and size-exclusion chromatography. (Detailed protocol for enrichment is not available in the cited literature).
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
- To the buffer, add the following components to their final optimal concentrations:
- Acetyl-CoA: 200 µM
- Malonyl-CoA: 150 µM
- S-adenosylmethionine (SAM): 200 µM
- NADPH: 1 mM (as a source of reducing equivalents)
- It is recommended to use radiolabeled precursors (e.g., [1-14C]acetyl-CoA or [methyl-3H]SAM) for sensitive detection of products.
3. Reaction Incubation:
- Initiate the reaction by adding the enriched enzyme fraction to the reaction mixture.
- Incubate the reaction at 35°C for a defined period (e.g., 1-4 hours).
4. Product Extraction and Analysis:
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
- Extract the polyketide products into the organic phase.
- Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
- Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometer. A C18 reverse-phase column is typically used with a gradient of acetonitrile in water containing a small amount of acid (e.g., 0.1% formic acid).
Protocol 2: Heterologous Expression and Purification of a Fungal Type I PKS (General Protocol)
As a specific protocol for the Bmt PKS is not available, this general procedure for expressing and purifying large fungal PKSs in a host like Aspergillus oryzae or Saccharomyces cerevisiae can be adapted.
1. Gene Cloning and Vector Construction:
- Synthesize the codon-optimized gene for the Bmt polyketide synthase (SimG from Tolypocladium inflatum).
- Clone the gene into a suitable fungal expression vector under the control of a strong, inducible promoter (e.g., the α-amylase promoter for A. oryzae).
- Incorporate an affinity tag (e.g., a His-tag or Strep-tag) at the N- or C-terminus for purification.
2. Host Transformation and Expression:
- Transform the expression vector into the chosen fungal host using established protocols (e.g., protoplast transformation).
- Select positive transformants and cultivate them in an appropriate medium.
- Induce protein expression according to the promoter system used.
3. Cell Lysis and Protein Purification:
- Harvest the fungal mycelia and lyse the cells (e.g., by grinding in liquid nitrogen or using a bead beater) in a suitable lysis buffer containing protease inhibitors.
- Clarify the lysate by centrifugation.
- Purify the PKS from the soluble fraction using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).
- Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
4. Protein Characterization:
- Confirm the size and purity of the recombinant PKS by SDS-PAGE.
- Verify the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
- Perform in vitro activity assays as described in Protocol 1 to confirm the functionality of the purified enzyme.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and workflows in the synthesis of the Bmt precursor.
Caption: Biosynthetic pathway for 3(R)-hydroxy-4(R)-methyl-6(E)-octenoyl-CoA.
Caption: General experimental workflow for PKS expression and in vitro assay.
Conclusion
The polyketide pathway for the synthesis of the Bmt precursor is a testament to the intricate and elegant machinery of natural product biosynthesis. While significant progress has been made in elucidating the key steps and intermediates, a complete understanding of the enzyme kinetics and regulatory mechanisms of the Bmt polyketide synthase remains an area for further investigation. The information and protocols provided in this guide are intended to facilitate future research into this important biosynthetic pathway, with the ultimate goal of enabling the engineered production of novel cyclosporin analogs and other valuable bioactive compounds.
References
- 1. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of the (E)-2-Butenyl-4-methyl-threonine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The amino acid (E)-2-Butenyl-4-methyl-threonine is a non-standard, likely synthetic, amino acid. The following guide is based on inferred properties from its constituent chemical groups and analogs among the 20 proteinogenic amino acids. All quantitative data are estimations and would require experimental verification.
Introduction: Defining the Structure
This compound is a non-proteinogenic amino acid. For the purpose of this guide, we will assume its structure based on a threonine core, which contains an alpha-amino group, an alpha-carboxyl group, and a hydroxyl group on the beta-carbon. The side chain is an (E)-2-butenyl group with a methyl substituent at the fourth carbon, giving the side chain the systematic name (E)-4-methylpent-2-en-2-yl.
The side chain, therefore, possesses several key features that dictate its chemical personality:
-
A secondary hydroxyl (-OH) group , contributing polarity and reactivity.
-
An (E)-alkene (trans double bond) , which introduces conformational rigidity and a site for specific chemical reactions.
-
A branched alkyl component , which adds hydrophobicity and steric bulk.
This unique combination suggests a side chain with a blend of polar and nonpolar characteristics, capable of participating in a diverse range of chemical interactions.
Predicted Physicochemical Properties
The chemical behavior of the this compound side chain can be predicted by dissecting the contributions of its functional groups.
The side chain exhibits amphipathic character. The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. In contrast, the (E)-4-methylpent-2-enyl moiety is nonpolar and will prefer to be shielded from aqueous environments. Overall, the hydrophobicity is expected to be greater than that of threonine but less than that of purely aliphatic side chains like leucine or isoleucine. The presence of the double bond makes it slightly more polarizable than a saturated equivalent.
The ionizable groups are the alpha-carboxyl group, the alpha-amino group, and the side chain hydroxyl group.
-
α-Carboxyl Group (pKa₁): Estimated to be around 2.1 - 2.5, typical for amino acids.
-
α-Amino Group (pKa₂): Estimated to be around 9.1 - 9.8.
-
Side Chain Hydroxyl Group (pKaᵣ): The hydroxyl group is a very weak acid. Similar to threonine (pKa ~13.6), it is not expected to deprotonate under normal physiological conditions (pH ~7.4). The electron-donating nature of the alkyl chain would likely make it even less acidic than the hydroxyl group in threonine.
The side chain's reactivity is governed by its two primary functional groups: the hydroxyl and the alkene.
-
Hydroxyl Group Reactivity:
-
Phosphorylation: The hydroxyl group serves as a potential target for protein kinases, allowing for post-translational modification that can introduce a negative charge and modulate protein function.
-
Glycosylation: It can act as an attachment point for carbohydrate moieties in O-linked glycosylation.
-
Esterification and Etherification: The hydroxyl group can react with carboxylic acids or other alcohols under appropriate conditions.
-
Oxidation: The secondary alcohol can be oxidized to a ketone.
-
-
Alkene Group Reactivity:
-
Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. This includes reactions like halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl).
-
Reduction: The double bond can be hydrogenated to the corresponding saturated alkyl side chain using catalysts like palladium on carbon (Pd/C).
-
Oxidation: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the double bond, breaking the side chain. Milder reagents like peroxy acids can form an epoxide.
-
Radical Reactions: The allylic position (the carbon adjacent to the double bond) is susceptible to radical-mediated reactions.
-
Quantitative Data Summary
The following table summarizes the estimated physicochemical properties of this compound in comparison to structurally related standard amino acids.
| Property | This compound (Estimated) | L-Threonine (Experimental) | L-Isoleucine (Experimental) |
| Formula Weight (Side Chain) | 99.17 g/mol | 45.06 g/mol | 57.11 g/mol |
| pKa (α-COOH) | ~2.3 | 2.09 | 2.36 |
| pKa (α-NH₃⁺) | ~9.4 | 9.10 | 9.60 |
| pKa (Side Chain) | >13.6 | ~13.6 | N/A |
| Hydropathy Index (Kyte-Doolittle) | ~1.0 to 2.5 (Moderately Hydrophobic) | -0.7 (Hydrophilic) | 4.5 (Very Hydrophobic) |
Experimental Protocols
Characterizing a novel amino acid like this compound would require a systematic experimental approach.
-
Objective: To chemically synthesize the novel amino acid.
-
Methodology (Example: Asymmetric Aldol Addition):
-
Start with a protected glycine equivalent.
-
Deprotonate to form an enolate.
-
React the enolate with (E)-4-methylpent-2-enal via an asymmetric aldol addition to set the desired stereochemistry at the α and β carbons.
-
The resulting aldol product would contain the complete carbon skeleton.
-
Deprotect the amino and carboxyl groups to yield the final amino acid.
-
-
Purification:
-
Use ion-exchange chromatography to separate the synthesized amino acid from reactants and byproducts based on its charge.
-
Further purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm purity via analytical HPLC and mass spectrometry.
-
-
Objective: To verify the covalent structure and stereochemistry.
-
Methodology:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-TOF) to determine the exact molecular weight and confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and connectivity of protons. The coupling constants across the double bond will confirm the (E)-stereochemistry.
-
¹³C NMR: To identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC): To establish the complete bonding network of the molecule.
-
-
-
Objective: To experimentally measure the pKa values of the ionizable groups.
-
Methodology (Potentiometric Titration):
-
Dissolve a precise amount of the purified amino acid in deionized water.
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), measuring the pH after each addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.
-
-
Objective: To quantify the hydrophobicity of the side chain.
-
Methodology (RP-HPLC Retention Time):
-
Analyze a mixture of standard amino acids and the novel amino acid on a C18 reverse-phase HPLC column.
-
Use a gradient of an organic solvent (e.g., acetonitrile) in water.
-
More hydrophobic amino acids will have longer retention times as they interact more strongly with the nonpolar stationary phase.
-
Compare the retention time of this compound to those of the standard amino acids to place it on a hydrophobicity scale.
-
Visualizations: Pathways and Workflows
Caption: Hypothetical phosphorylation of a peptide containing the novel amino acid.
Caption: Experimental workflow for the characterization of the novel amino acid.
Caption: Relationship between structural features and chemical properties.
An In-depth Technical Guide to the Stereochemistry of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Stereochemistry
The systematic name for Bmt is (2S,3R,4R)-2-amino-3-hydroxy-4-methyl-6-octenoic acid. The stereochemistry is defined by three chiral centers and one double bond:
-
C2 (α-carbon): (S)-configuration, corresponding to the L-configuration of the amino acid.
-
C3 (β-carbon): (R)-configuration, as found in L-threonine.
-
C4: (R)-configuration, bearing a methyl group and the butenyl side chain.
-
C6-C7 Double Bond: (E)-configuration (trans).
Biosynthesis of Bmt
Bmt is not synthesized by ribosomal machinery but is instead the product of a specialized biosynthetic pathway involving a polyketide synthase (PKS) and subsequent modifying enzymes. The primary producer of Cyclosporin A, and therefore Bmt, is the fungus Tolypocladium inflatum. The biosynthesis can be broadly divided into two major phases: the formation of the C9 polyketide backbone and its subsequent conversion to the final amino acid.
Phase 1: Polyketide Backbone Synthesis
The C9 backbone of Bmt, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is assembled by a dedicated Bmt polyketide synthase.[1][2] This enzyme catalyzes a series of condensation and modification reactions using simple building blocks.
The key substrates and their roles are summarized below:
| Substrate | Role in Biosynthesis |
| Acetyl-CoA | Starter unit for the polyketide chain |
| Malonyl-CoA | Extender unit for chain elongation |
| S-adenosylmethionine (SAM) | Methyl group donor for the C4 position |
| NADPH | Reducing agent for keto group reduction |
The enzymatic process on the Bmt polyketide synthase is highly controlled to establish the correct stereochemistry of the final product.
Phase 2: Conversion to Bmt
Recent studies have elucidated the likely enzymatic steps that convert the polyketide precursor into the final amino acid. This phase involves a cytochrome P450 monooxygenase and an aminotransferase.[3]
The proposed sequence is as follows:
-
The PKS product, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is released as a coenzyme A thioester.[2]
-
A cytochrome P450, identified as SimI in the biosynthetic gene cluster, is proposed to hydroxylate the precursor at the C2 position.
-
An aminotransferase, SimJ, then catalyzes the addition of an amino group at the C2 position, yielding the final (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.[3]
Quantitative Data
While specific optical rotation and enantiomeric/diastereomeric excess values for isolated Bmt are not available in the reviewed literature, quantitative data for the optimal activity of the Bmt polyketide synthase have been reported.[2]
| Parameter | Optimal Value |
| pH | ~7.0 |
| Temperature | 35°C |
| Acetyl-CoA Concentration | 200 µM |
| Malonyl-CoA Concentration | 150 µM |
| S-adenosylmethionine Conc. | 200 µM |
Experimental Protocols
The following is a summarized protocol for the in vitro enzymatic synthesis and analysis of the Bmt precursor, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, based on published methods.[2]
Preparation of Cell-Free Extract
-
Mycelia of Tolypocladium inflatum are harvested and washed.
-
The mycelia are suspended in a suitable buffer (e.g., phosphate buffer with protease inhibitors).
-
Cells are disrupted by methods such as sonication or French press.
-
The lysate is centrifuged to remove cell debris, yielding a cell-free extract.
In Vitro Assay for Bmt Polyketide Synthase Activity
-
The reaction mixture is prepared containing the cell-free extract, acetyl-CoA, malonyl-CoA, S-adenosylmethionine, and NADPH in a buffered solution.
-
The reaction is incubated at 35°C for a defined period.
-
The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).
-
The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Biosynthetic Pathway of the Bmt Precursor
References
- 1. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment - PMC [pmc.ncbi.nlm.nih.gov]
(E)-2-Butenyl-4-methyl-threonine: A Technical Guide to a Unique Non-Proteinogenic Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Butenyl-4-methyl-threonine, formally known as (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), is a structurally complex non-proteinogenic amino acid. It is a critical constituent of the potent immunosuppressive cyclic nonapeptide, cyclosporin A, produced by the fungus Tolypocladium inflatum. The unique side chain of Bmt plays a crucial role in the pharmacological activity of cyclosporin A. This technical guide provides a comprehensive overview of the biosynthesis of Bmt via a polyketide synthase pathway, explores potential synthetic strategies, and discusses its known biological context. While the independent biological activity of isolated Bmt remains largely uncharacterized, this document aims to consolidate the existing knowledge to facilitate further research and application in drug discovery and synthetic biology.
Introduction
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-coding amino acids. They represent a vast and diverse group of molecules with significant potential in drug discovery and development. The incorporation of NPAAs into peptides can enhance their stability, potency, and pharmacokinetic properties. This compound (Bmt) is a prime example of an NPAA with significant biological relevance due to its presence in the blockbuster immunosuppressant, cyclosporin A. Understanding the synthesis and biological implications of Bmt is crucial for the development of novel cyclosporin analogs and other peptide-based therapeutics.
Biosynthesis of this compound (Bmt)
The biosynthesis of Bmt is a complex enzymatic process carried out by a Type I polyketide synthase (PKS) known as Bmt polyketide synthase.[1][2] This multi-domain enzyme catalyzes the assembly of the Bmt backbone from simple precursors.
Precursors and Enzymatic Machinery
The biosynthesis of the C9 backbone of Bmt utilizes the following precursors:
-
Starter unit: Acetyl-CoA
-
Extender unit: Malonyl-CoA
-
Methyl group donor: S-adenosylmethionine (SAM)
-
Reducing agent: NADPH[1]
The core enzyme, Bmt polyketide synthase , is a modular enzyme that catalyzes the entire biosynthetic cascade.
Quantitative Data for Bmt Polyketide Synthase Activity
The optimal conditions for the in vitro activity of Bmt polyketide synthase have been determined, providing a baseline for enzymatic assays and synthetic biology applications.[2]
| Parameter | Optimal Value |
| pH | ~7.0 |
| Temperature | 35°C |
| Acetyl-CoA Concentration | 200 µM |
| Malonyl-CoA Concentration | 150 µM |
| S-adenosylmethionine (SAM) Concentration | 200 µM |
Biosynthetic Pathway
The biosynthesis of the Bmt backbone proceeds through a series of condensation, reduction, and methylation steps, all occurring while the intermediates are covalently attached to the acyl carrier protein (ACP) domain of the synthase. A key intermediate in this pathway is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[2]
Chemical Synthesis Approaches
While the biosynthesis of Bmt is well-elucidated, its chemical synthesis is not extensively documented. However, strategies for the stereoselective synthesis of related β-hydroxy-α-amino acids can provide a framework for a plausible synthetic route.
General Strategy: Aldol Reaction
A common and effective method for the synthesis of β-hydroxy-α-amino acids involves an asymmetric aldol reaction.[3][4] This approach typically utilizes a chiral glycine enolate equivalent that reacts with an appropriate aldehyde to establish the two vicinal stereocenters.
Experimental Protocol: Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction
A representative protocol for the synthesis of syn-β-hydroxy-α-amino acids involves the use of a glycine Schiff base and an aldehyde under Brønsted base catalysis.[3][4]
Materials:
-
N-(Diphenylmethylene)glycine o-nitroanilide (glycine Schiff base)
-
(E)-4-methylhex-2-enal (aldehyde precursor to the Bmt side chain)
-
Chiral Brønsted base catalyst (e.g., a cinchona alkaloid derivative)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Reagents for workup and purification (e.g., silica gel for chromatography)
Procedure:
-
To a solution of the N-(diphenylmethylene)glycine o-nitroanilide in CH₂Cl₂ at a specified temperature (e.g., -78 °C), add the chiral Brønsted base catalyst.
-
Add the (E)-4-methylhex-2-enal to the reaction mixture.
-
Stir the reaction for a specified time until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected β-hydroxy-α-amino acid.
-
Perform subsequent deprotection steps to obtain the final this compound.
Note: This is a generalized protocol and would require optimization for the specific synthesis of Bmt. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.
Biological Activity and Signaling Pathways
The biological activity of this compound as an isolated molecule has not been extensively studied. Its primary known function is as a structural component of cyclosporin A, where it is essential for the immunosuppressive activity of the parent molecule. The bulky, lipophilic side chain of Bmt is a key determinant of the binding of cyclosporin A to its intracellular receptor, cyclophilin.
While no specific signaling pathways are known to be directly modulated by free Bmt, other non-proteinogenic amino acids have been shown to exhibit a range of biological activities, including neurotoxicity and metabolic regulation.[5][6] For instance, β-N-methylamino-L-alanine (BMAA) is a neurotoxic non-proteinogenic amino acid that can interfere with glutamate signaling.[5] It is plausible that Bmt, if present in a free form, could interact with cellular pathways, but this remains a subject for future investigation.
Future Perspectives and Conclusion
This compound is a fascinating non-proteinogenic amino acid with a well-defined role in the context of cyclosporin A. The elucidation of its biosynthetic pathway opens up possibilities for the engineered production of cyclosporin analogs with potentially improved therapeutic profiles. While the chemical synthesis of Bmt remains a challenge, established methods for the synthesis of related β-hydroxy-α-amino acids provide a solid foundation for future synthetic efforts.
A significant knowledge gap exists regarding the intrinsic biological activity of isolated Bmt. Future research should focus on the development of efficient synthetic routes to obtain pure Bmt and subsequent screening for its potential pharmacological effects. Such studies could reveal novel biological activities and open new avenues for its application in drug discovery beyond its role as a building block for cyclosporin A.
References
- 1. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic (E)-2-Butenyl-4-methyl-threonine: A Technical Guide to its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Butenyl-4-methyl-threonine (Bmt) is a fascinating and complex non-proteinogenic amino acid. Its primary claim to fame lies in its role as a crucial building block of cyclosporin A, a potent immunosuppressant drug widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] While the biological activity of cyclosporin A is well-documented, the intrinsic properties and natural occurrence of free Bmt are less understood. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and isolation of Bmt and its derivatives, offering valuable insights for researchers in natural product chemistry, fungal biotechnology, and drug discovery.
Natural Occurrence: A Fungal Origin
The principal and thus far only confirmed natural source of this compound is the filamentous fungus Tolypocladium inflatum, also known by its synonym Beauveria nivea.[2][3] This fungus is the producer of the cyclosporin family of cyclic peptides.[1][2]
In wild-type strains of T. inflatum, free Bmt is not typically found in significant quantities as it is efficiently incorporated into the cyclosporin A molecule by the multi-enzyme complex, cyclosporin synthetase.[3][4] However, a breakthrough in the study and production of free Bmt came from the development of a cyclosporin non-producing mutant strain of T. inflatum. By disabling the cyclosporin synthetase enzyme through mutagenesis, researchers were able to create a strain that accumulates and excretes free (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine into the culture medium.[5] This mutant strain has become the primary source for the isolation and further study of this unique amino acid.
While the exact yield of Bmt from this mutant strain is not widely reported in publicly available literature, the ability to accumulate the compound in a free form is a significant step for its production and further investigation.
Biosynthesis: A Polyketide Pathway
The biosynthesis of this compound is a multi-step process that follows a polyketide synthesis pathway, rather than the typical amino acid synthesis routes.[6][7] This complex process is catalyzed by a dedicated set of enzymes, with a key player being the Bmt polyketide synthase (PKS).[6][8]
The biosynthesis can be broadly divided into the following key stages:
-
Initiation and Elongation: The synthesis begins with the precursor molecules acetyl-CoA and malonyl-CoA.[7] The Bmt polyketide synthase catalyzes the condensation of these units to build the carbon backbone of the molecule.[7]
-
Identification of a Key Intermediate: A crucial intermediate in the pathway has been identified as 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[9] This intermediate represents the fully formed backbone of Bmt before the addition of the amino and hydroxyl groups.
-
Enzymatic Machinery: A cluster of genes in T. inflatum is responsible for Bmt biosynthesis. Studies have identified several key enzymes involved, including SimG (a polyketide synthase), SimI, and SimJ.[8]
-
Final Transformation: The final steps in the pathway involve the transformation of the polyketide intermediate into the final amino acid structure of Bmt. The backbone is released from the enzyme as a coenzyme A thioester, suggesting that the subsequent transformations to create the final Bmt molecule occur on this activated intermediate.[9]
The overall biosynthetic pathway of cyclosporin A, including the formation of Bmt, is a testament to the complex secondary metabolism of fungi.
dot
Caption: Biosynthetic pathway of this compound and its incorporation into Cyclosporin A.
Quantitative Data
As of the latest available information, specific quantitative data on the natural abundance of free this compound and its derivatives in various environments is scarce. The primary source remains the engineered mutant strain of Tolypocladium inflatum, and the yield is likely dependent on specific fermentation conditions. For drug development and research purposes, the focus has been on the production of the final product, cyclosporin A.
| Compound | Source Organism | Condition | Reported Yield |
| (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine | Tolypocladium inflatum (mutant strain) | Cyclosporin non-producing | Accumulates in culture filtrate (specific yield not consistently reported)[5] |
| Cyclosporin A | Tolypocladium inflatum (wild-type) | Standard fermentation | Varies depending on strain and conditions |
Experimental Protocols
Isolation of this compound from T. inflatum Mutant Culture
The following is a generalized protocol based on published methodologies for the isolation of Bmt from a cyclosporin non-producing mutant of Tolypocladium inflatum.[5]
1. Fungal Cultivation:
-
Inoculate the cyclosporin non-producing mutant of T. inflatum into a suitable liquid fermentation medium.
-
Incubate the culture with shaking for a period sufficient for Bmt accumulation.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
The culture filtrate, containing the excreted Bmt, is the starting material for extraction.
-
Acidify the filtrate and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
3. Chromatographic Separation:
-
Concentrate the organic extract.
-
Subject the concentrated extract to column chromatography. A variety of stationary phases can be used, such as silica gel or ion-exchange resins.
-
Elute the column with a gradient of solvents to separate Bmt from other metabolites. High-Performance Liquid Chromatography (HPLC) can be employed for final purification.[10]
4. Crystallization:
-
Collect the fractions containing pure Bmt.
-
Concentrate the purified fractions and induce crystallization, for example, from a methanol-water mixture.[5]
dot
Caption: Generalized workflow for the isolation of this compound.
In Vitro Assay for Bmt Polyketide Synthase Activity
This protocol is a generalized procedure based on the reported optimal conditions for the Bmt polyketide synthase.[9]
1. Enzyme Preparation:
-
Prepare a cell-free extract from T. inflatum containing the Bmt polyketide synthase.
-
Partially purify the enzyme fraction through methods like ammonium sulfate precipitation and size-exclusion chromatography.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., Tris-HCl) at an optimal pH of around 7.0.
-
Add the following substrates to the reaction mixture at their optimal concentrations:
-
Acetyl-CoA (~200 µM)
-
Malonyl-CoA (~150 µM)
-
S-adenosylmethionine (~200 µM)
-
NADPH as a reducing agent.
-
3. Enzyme Reaction:
-
Initiate the reaction by adding the prepared enzyme extract to the reaction mixture.
-
Incubate the reaction at an optimal temperature of 35°C for a defined period.
4. Product Analysis:
-
Stop the reaction (e.g., by adding acid).
-
Extract the product, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, with an organic solvent.
-
Analyze the product by methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to confirm its identity and quantify the enzyme activity.
Biological Activity and Signaling Pathways
Currently, there is no scientific evidence to suggest that free this compound possesses any intrinsic biological activity or is directly involved in any signaling pathways. Its biological significance appears to be exclusively as a precursor and structural component of the cyclosporin family of peptides. The potent immunosuppressive activity of cyclosporin A is a result of the entire cyclic peptide structure, which allows it to bind to cyclophilin and subsequently inhibit calcineurin, a key enzyme in the T-cell activation pathway. Therefore, the "activity" of Bmt is realized post-synthesis into the final natural product.
Conclusion
This compound is a non-proteinogenic amino acid of significant interest due to its central role in the biosynthesis of the immunosuppressant cyclosporin A. Its natural occurrence is limited to the fungus Tolypocladium inflatum, and its production in a free form is achievable through the use of cyclosporin non-producing mutant strains. The biosynthesis of Bmt via a polyketide pathway highlights the diverse metabolic capabilities of fungi. While free Bmt itself does not appear to have biological activity, a thorough understanding of its natural occurrence and biosynthesis is critical for the potential bioengineering of cyclosporin production and the synthesis of novel, pharmaceutically valuable cyclosporin analogs. Future research may focus on optimizing the yield of Bmt from mutant strains and further elucidating the intricate enzymatic steps of its fascinating biosynthetic pathway.
References
- 1. Cyclosporin A--a review on fermentative production, downstream processing and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-free biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, the characteristic structural element of cyclosporins, from a blocked mutant of Tolypocladium inflatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (E)-2-Butenyl-4-methyl-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) is a non-proteinogenic amino acid that constitutes a key structural component of cyclosporin A, a clinically significant immunosuppressant. The unique β-hydroxy-α-amino acid structure with its unsaturated side chain presents a considerable challenge in stereoselective synthesis. The precise control of stereochemistry at both the α- and β-carbons is crucial for its biological activity.
These application notes provide a detailed protocol for the stereoselective synthesis of (E)-2-Butenyl-4-methyl-threonine, adapted from a convergent and highly stereoselective route developed for its N-methylated analog, MeBmt. The strategy hinges on a syn-selective Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR) of a β-ketoanilide precursor to establish the C2 and C3 stereocenters, followed by the introduction of the (E)-2-butenyl side chain via a Horner-Wadsworth-Emmons olefination.
Overall Synthetic Strategy
The retrosynthetic analysis of this compound reveals a convergent approach. The target molecule can be disconnected at the Cα-N bond and the C4-C5 bond of the side chain. The core amino acid backbone is constructed via a Claisen condensation to form a β-ketoanilide, followed by a stereoselective reduction. The side chain is installed using an olefination reaction.
Protecting Group Strategies for the Synthesis of (E)-2-Butenyl-4-methyl-threonine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-2-Butenyl-4-methyl-threonine (MeBmt) is a non-proteinogenic amino acid that is a key component of the immunosuppressive drug Cyclosporin A.[1][2] Its unique structure, featuring a β-hydroxy-α-amino acid backbone and an unsaturated side chain, presents significant challenges in its chemical synthesis. A crucial aspect of a successful synthesis is the judicious selection and implementation of protecting groups for the reactive amine and hydroxyl functionalities. This document outlines various protecting group strategies applicable to the synthesis of MeBmt, providing detailed protocols and comparative data to guide researchers in this complex endeavor.
Overview of Synthetic Challenges
The synthesis of MeBmt requires careful consideration of the following:
-
Stereocontrol: The molecule contains multiple chiral centers, necessitating highly stereoselective reactions.
-
Functional Group Compatibility: The presence of a free amino group, a hydroxyl group, a carboxylic acid, and a double bond requires orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule.
-
Side Chain Introduction: The (E)-2-butenyl side chain is often introduced via olefination or rearrangement reactions, which must be compatible with the chosen protecting groups.
Protecting Group Strategies
The selection of an appropriate protecting group strategy is paramount for a high-yielding and stereoselective synthesis of MeBmt. The primary functional groups requiring protection are the α-amino group and the β-hydroxyl group. The carboxylic acid may also be protected, typically as an ester, during certain synthetic stages.
Amino Group Protection
The choice of the amino-protecting group is critical as it influences the reactivity of the α-center and the overall solubility of the synthetic intermediates.
-
Carbamates:
-
tert-Butoxycarbonyl (Boc): Widely used due to its stability under a broad range of conditions and its facile removal with mild acids (e.g., trifluoroacetic acid, TFA).[3] The Boc group is a common choice in many synthetic routes.
-
Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation.[3][4] This provides an orthogonal deprotection strategy to acid-labile groups.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This base-labile protecting group is a cornerstone of solid-phase peptide synthesis and can be advantageous in solution-phase synthesis for its mild deprotection conditions (e.g., piperidine in DMF).[3][5]
-
-
Amides:
Hydroxyl Group Protection
The protection of the β-hydroxyl group is essential to prevent side reactions during the manipulation of other functional groups.
-
Silyl Ethers:
-
tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS): These are robust protecting groups that are stable to a wide range of reaction conditions but can be selectively removed with fluoride reagents (e.g., TBAF). Their steric bulk can also influence the stereochemical outcome of adjacent reactions.
-
-
Ethers:
-
Benzyl (Bn): A common protecting group for alcohols, introduced under basic conditions and removed by hydrogenolysis.[7] Its removal can be performed concurrently with a Cbz group.
-
tert-Butyl (tBu): Cleaved under strongly acidic conditions, offering orthogonality with base-labile and hydrogenolysis-labile groups.[5][7]
-
-
Pseudoprolines:
-
In the context of peptide synthesis, serine and threonine residues can be protected as pseudoprolines (oxazolidines).[8] This strategy involves the acid-catalyzed reaction with an aldehyde or ketone, forming a cyclic protecting group that masks both the backbone amide and the side-chain hydroxyl group.[8]
-
Orthogonal Protecting Group Strategies
For a multi-step synthesis of a complex molecule like MeBmt, an orthogonal protecting group strategy is highly desirable. This allows for the selective deprotection of one functional group while others remain protected.
Table 1: Orthogonal Protecting Group Combinations for MeBmt Synthesis
| Amino Group (N) | Hydroxyl Group (O) | Carboxyl Group (C) | Deprotection Conditions (N) | Deprotection Conditions (O) | Deprotection Conditions (C) |
| Boc | TBDMS | Methyl Ester | Acid (TFA) | Fluoride (TBAF) | Saponification (LiOH) |
| Cbz | Benzyl | Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Hydrogenolysis (H₂, Pd/C) | Hydrogenolysis (H₂, Pd/C) |
| Fmoc | tBu | Allyl Ester | Base (Piperidine) | Acid (TFA) | Pd(0) catalysis |
Experimental Protocols
The following protocols are generalized procedures for the introduction and removal of common protecting groups relevant to the synthesis of MeBmt.
Protocol 4.1: Boc Protection of the Amino Group
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate to yield the Boc-protected amino acid.
Protocol 4.2: TBDMS Protection of the Hydroxyl Group
-
Dissolve the N-protected amino acid (1.0 eq) in dry DMF.
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4.3: Deprotection of Boc and TBDMS Groups
-
Boc Removal: Dissolve the protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours, then concentrate under reduced pressure.
-
TBDMS Removal: Dissolve the protected compound in THF. Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). Stir at room temperature for 2-4 hours. Quench with saturated aqueous ammonium chloride and extract the product.
Data Presentation
The following table summarizes representative yields for key steps in a synthetic route to MeBmt, highlighting the performance of a specific protecting group strategy. The data is adapted from a synthesis utilizing an anilide for amino group protection and proceeding through a dynamic kinetic resolution.[1]
Table 2: Representative Yields and Stereoselectivities in MeBmt Synthesis
| Step | Protecting Group Strategy | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Synthesis of β-keto-anilide | N-anilide | 85 | - | - |
| Asymmetric Transfer Hydrogenation | N-anilide | 92 | >20:1 | 98 |
| Johnson-Claisen Rearrangement | N-anilide, O-unprotected | 75 | - | - |
| Final Deprotection | - | 88 | - | - |
Data is illustrative and based on a specific synthetic route.[1] Yields and stereoselectivities will vary depending on the exact substrates and reaction conditions.
Visualizing Synthetic Strategies
The choice of protecting groups dictates the overall synthetic workflow. Below are diagrams illustrating different strategic approaches.
Diagram 6.1: Orthogonal Protecting Group Strategy Workflow
Caption: A linear synthesis employing an orthogonal protecting group strategy.
Diagram 6.2: Convergent Synthesis Approach
Caption: A convergent approach separating backbone and side chain synthesis.
Conclusion
The synthesis of this compound is a challenging but achievable goal for synthetic chemists. The success of any synthetic route is heavily reliant on a well-designed protecting group strategy. By carefully considering the principles of orthogonality and the specific reaction conditions of each synthetic step, researchers can navigate the complexities of this molecule and access it in an efficient and stereoselective manner. The information and protocols provided herein serve as a foundational guide for the development of robust synthetic strategies for this important amino acid.
References
- 1. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]
- 7. peptide.com [peptide.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Cyclosporin A Incorporating (E)-2-Butenyl-4-methyl-threonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin A (CsA), a potent immunosuppressive agent, is a cyclic undecapeptide of fungal origin. Its complex structure, featuring seven N-methylated amino acids and the unique C9 amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt), has made it a challenging target for total synthesis. This document provides detailed application notes and protocols for the total synthesis of Cyclosporin A, with a specific focus on the incorporation of the MeBmt residue. The methodologies presented are based on modern synthetic strategies, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Cyclosporin A is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and to treat various autoimmune diseases.[1] Its mechanism of action involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[2][3] This inhibition prevents the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby blocking the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).[4][5]
The first total synthesis of Cyclosporin A was accomplished by Wenger in 1984.[6] More recent approaches, such as the one developed by Danishefsky and coworkers, have utilized innovative methodologies like isonitrile coupling reactions to address the challenges posed by the sterically hindered N-methylated peptide bonds.[3][7] These synthetic routes not only provide access to Cyclosporin A but also open avenues for the synthesis of novel analogues with potentially improved therapeutic profiles.
This document outlines a modern approach to the total synthesis of Cyclosporin A, detailing the synthesis of the key MeBmt precursor, the assembly of the linear undecapeptide, and the final macrocyclization step.
Quantitative Data Summary
The following table summarizes the yields for the key steps in a representative total synthesis of Cyclosporin A, based on the Danishefsky approach. This convergent strategy involves the synthesis of three main fragments: the MeBmt unit, a tetrapeptide, and a hexapeptide, which are then coupled and cyclized.
| Step No. | Description | Starting Materials | Product | Yield (%) |
| 1 | Dipeptide Synthesis (Fragment 1) | Leucine-derived thioacid, Valine isonitrile | N-methylated dipeptide | 59% (2 steps) |
| 2 | Tetrapeptide Assembly | Dipeptide fragments | Tetrapeptide 3 | 90% (2 steps) |
| 3 | Hexapeptide Assembly | Dipeptide and tetrapeptide fragments | Hexapeptide 24 | 63% |
| 4 | Fragment Coupling (MeBmt) | Protected MeBmt residue 2 , Hexapeptide 24 | Heptapeptide 25 | 75% (2 steps) |
| 5 | Fragment Coupling (Final) | Tetrapeptide 3 , Heptapeptide 25 | Linear Undecapeptide 26 | 52% |
| 6 | Macrocyclization | Linear Undecapeptide 27 | Cyclosporin A (1) | 30-54% |
Experimental Protocols
Synthesis of the MeBmt Precursor
The synthesis of the unique (E)-2-Butenyl-4-methyl-threonine (MeBmt) is a critical part of the overall strategy. Various synthetic routes have been developed. A convergent synthesis can be achieved through a dynamic kinetic resolution (DKR) of a β-ketoester precursor to establish the desired stereochemistry.[5]
Protocol: Synthesis of MeBmt via ATH DKR (Illustrative)
-
Crossed-Claisen Condensation: An activated form of (4R)-4-methyl-6-octenoic acid is condensed with a protected sarcosine ester to yield a β-ketoester precursor.
-
Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR): The β-ketoester is subjected to ATH using a suitable ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru) and a hydrogen source (e.g., formic acid/triethylamine). This step stereoselectively reduces the ketone and establishes the syn-relationship between the hydroxyl and amino groups.
-
Protecting Group Manipulation and Hydrolysis: Subsequent protecting group removal and hydrolysis of the ester yields the final MeBmt amino acid.
Assembly of the Linear Undecapeptide
The linear undecapeptide precursor is assembled in a convergent manner by coupling the synthesized MeBmt unit with other peptide fragments. The Danishefsky synthesis provides an elegant example using isonitrile coupling reactions to form the challenging N-methylated amide bonds.[7]
Protocol: Fragment Coupling and Elongation
-
Dipeptide Formation: A leucine-derived thioacid is reacted with valine isonitrile at ambient temperature to form an N-thioformyl amide, which is subsequently reduced to the N-methylated dipeptide.
-
Fragment Coupling: The synthesized dipeptide fragments are coupled using standard peptide coupling reagents such as HATU or DEPBT to form larger tetrapeptide and hexapeptide segments. For instance, the coupling of a dipeptide acid with a dipeptide amine using DEPBT and Hünig's base can proceed in high yield with minimal epimerization.[8]
-
Incorporation of MeBmt: The protected MeBmt residue is coupled to the hexapeptide fragment using DCC and HOBt.
-
Final Fragment Condensation: The tetrapeptide and the MeBmt-containing heptapeptide are coupled to afford the full-length linear undecapeptide.
Macrocyclization to Cyclosporin A
The final and often most challenging step is the intramolecular cyclization of the linear undecapeptide.
Protocol: Isonitrile-Mediated Macrolactamization
-
Deprotection: The N- and C-terminal protecting groups of the linear undecapeptide are removed under acidic and basic conditions, respectively, to yield the zwitterionic precursor.
-
Cyclization: The deprotected undecapeptide is dissolved in a suitable solvent (e.g., a mixture of CH2Cl2 and THF) and treated with an excess of a sacrificial isonitrile (e.g., cyclohexyl isonitrile) and HOBt. The reaction can be promoted by microwave irradiation at elevated temperatures (e.g., 70°C).[7]
-
Purification: The crude Cyclosporin A is purified by column chromatography to yield the final product.
Visualizations
Total Synthesis Workflow of Cyclosporin A
Caption: Convergent total synthesis workflow for Cyclosporin A.
Signaling Pathway of Cyclosporin A Immunosuppression
Caption: Mechanism of Cyclosporin A-mediated immunosuppression.
References
- 1. pnas.org [pnas.org]
- 2. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Incorporation of (E)-2-Butenyl-4-methyl-threonine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid most notably recognized as a key component of the immunosuppressive cyclic peptide, Cyclosporin A. Its unique structure, characterized by a β-hydroxy group, a γ-methyl group, and an unsaturated side chain, contributes significantly to the biological activity and conformational properties of peptides in which it is incorporated. The steric hindrance presented by its bulky side chain and multiple chiral centers, however, poses significant challenges during solid-phase peptide synthesis (SPPS).
These application notes provide a comprehensive guide for the successful incorporation of Bmt into peptide sequences. The following sections detail the synthesis of the requisite Fmoc-protected Bmt building block, recommended coupling protocols, and strategies to overcome common challenges associated with sterically hindered amino acids.
Synthesis of Fmoc-(E)-2-Butenyl-4-methyl-threonine
A detailed experimental protocol for this synthesis is provided in the protocols section. The key steps involve the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the protection of the β-hydroxy group to prevent side reactions during peptide synthesis. A tert-butyldimethylsilyl (TBDMS) group is recommended for hydroxyl protection due to its stability under the basic conditions of Fmoc removal and its lability during the final acidic cleavage from the resin.
Challenges in Peptide Synthesis
The incorporation of Bmt into a growing peptide chain is challenging due to:
-
Steric Hindrance: The bulky side chain of Bmt can hinder the approach of the activated amino acid to the N-terminus of the peptide-resin, leading to incomplete coupling reactions.
-
Secondary Structure Formation: The presence of β-branched and N-methylated amino acids can induce the formation of stable secondary structures in the growing peptide chain, which can mask the reactive N-terminus.
-
Aggregation: Hydrophobic sequences containing bulky residues are prone to aggregation on the solid support, further reducing coupling efficiency.
Recommended Coupling Protocols for Bmt
To overcome the challenges mentioned above, specialized coupling conditions are required. Standard coupling reagents like DCC/HOBt or DIC/HOBt are often insufficient. The use of more potent uronium/aminium-based coupling reagents is strongly recommended.
Coupling Reagent Selection
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Bmt.
| Coupling Reagent | Class | Key Advantages for Bmt Incorporation |
| HATU | Uronium Salt | Highly reactive, promotes rapid amide bond formation, effective for N-methylated and other sterically hindered residues.[1][2] |
| HBTU | Uronium Salt | A common and effective coupling reagent, though may be slightly less efficient than HATU for the most difficult couplings. |
| PyBOP | Phosphonium Salt | Strong activating agent, useful for hindered couplings. |
| PyBrOP | Phosphonium Salt | Particularly effective for coupling to N-methylated amino acids.[2] |
Experimental Workflow for Bmt Coupling
The following diagram outlines the key steps for a successful coupling cycle of Fmoc-Bmt(OTBDMS)-OH during SPPS.
Quantitative Data and Comparison
While specific coupling yield data for this compound is not extensively published, we can infer its performance based on data for other sterically hindered amino acids. The following table summarizes typical coupling efficiencies for challenging amino acids, providing a benchmark for what to expect with Bmt.
| Amino Acid Being Coupled | Coupling to N-terminal... | Coupling Reagent | Coupling Time (min) | Typical Yield (%) |
| Valine | Valine | HBTU/HOBt/DIEA | 60 | 98.5 - 99.5 |
| Isoleucine | Isoleucine | HBTU/HOBt/DIEA | 60 | 98.0 - 99.0 |
| N-methyl-Alanine | Glycine | HATU/DIEA | 60 | > 99.0[2] |
| N-methyl-Alanine | N-methyl-Alanine | HATU/DIEA | 120 (double coupling) | ~98.0[2] |
| This compound (Expected) | Glycine | HATU/DIEA | 60-120 | > 98.0 |
| This compound (Expected) | Valine/Isoleucine | HATU/DIEA | 120 (double coupling) | 95.0 - 98.0 |
Note: The expected yields for Bmt are estimations and will require experimental optimization. It is crucial to monitor the completeness of the coupling reaction using a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines if the preceding residue is proline or N-methylated).
Detailed Experimental Protocols
Protocol 1: Synthesis of Fmoc-(E)-2-Butenyl-4-methyl-threonine(OTBDMS)-OH
-
N-Fmoc Protection:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2 with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-(E)-2-Butenyl-4-methyl-threonine.
-
-
Side-chain Hydroxyl Protection:
-
Dissolve the product from the previous step (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to obtain Fmoc-(E)-2-Butenyl-4-methyl-threonine(OTBDMS)-OH.
-
Protocol 2: Solid-Phase Coupling of Fmoc-Bmt(OTBDMS)-OH using HATU
This protocol is based on established methods for coupling sterically hindered and N-methylated amino acids.[2]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation of Fmoc-Bmt(OTBDMS)-OH: In a separate vessel, dissolve Fmoc-Bmt(OTBDMS)-OH (4.0 eq relative to resin loading), HATU (3.9 eq), and HOAt (4.0 eq) in DMF. Add DIEA (8.0 eq) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or Chloranil test to check for the presence of free amines. If the test is positive, a second coupling is recommended.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Capping (Optional): To block any unreacted N-termini, treat the resin with a solution of 10% acetic anhydride and 1% DIEA in NMP for 10 minutes.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
Final Cleavage and Deprotection
After the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed. The TBDMS group on the Bmt side chain is labile to standard TFA cleavage cocktails.
Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase HPLC.
Conclusion
The incorporation of this compound into peptides is a challenging but achievable endeavor. Success hinges on the use of a properly protected Bmt building block and optimized coupling protocols employing highly reactive coupling reagents like HATU. Careful monitoring of the coupling reactions and the optional use of capping steps will minimize the formation of deletion sequences and facilitate the purification of the final peptide. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this unique and valuable amino acid into their peptide-based research and development projects.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with (E)-2-Butenyl-4-methyl-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Butenyl-4-methyl-threonine (Bmt) and its N-methylated analog, MeBmt, are unusual, non-proteinogenic amino acids most notably found as key structural components of the immunosuppressant cyclic peptide, Cyclosporin A.[1][2][3] The unique side-chain of Bmt, featuring both a β-hydroxyl group and a bulky, unsaturated alkyl chain, contributes significantly to the conformation and biological activity of peptides that contain it. Its incorporation into novel peptide sequences is of great interest for modulating peptide structure, stability, and receptor interactions in drug discovery.
However, due to its steric hindrance and complex structure, the efficient incorporation of this compound into a growing peptide chain via standard Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. Standard coupling conditions may result in low yields and incomplete reactions. This document provides detailed protocols and best-practice guidelines adapted for the successful incorporation of this sterically hindered amino acid using Fmoc-based SPPS.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
Quantitative data for the direct SPPS coupling of Fmoc-(E)-2-Butenyl-4-methyl-threonine is not widely published. The following table provides representative data on the coupling efficiencies of various powerful reagents commonly used for sterically hindered or "difficult" amino acid couplings. These efficiencies serve as a benchmark for what can be expected when optimizing the incorporation of Bmt.
| Coupling Reagent | Activating Additive | Base | Typical Coupling Efficiency (for hindered residues) | Key Characteristics |
| HBTU | HOBt | DIEA | 85-95% | A widely used, effective aminium salt reagent.[4][5] |
| HATU | HOAt | DIEA / 2,4,6-Collidine | >98% | Highly reactive due to the HOAt additive; excellent for hindered couplings and N-methylated residues.[4][5] |
| HCTU | 6-Cl-HOBt | DIEA | >98% | More reactive than HBTU due to the electron-withdrawing chloro group, leading to faster reaction rates.[4][5] |
| PyBOP | HOBt | DIEA | 90-98% | Phosphonium salt-based reagent; byproducts are generally considered less hazardous than those from BOP.[4][6] |
| COMU | Oxyma Pure | DIEA | >99% | Third-generation aminium reagent with reactivity comparable to HATU but avoids potentially explosive HOBt/HOAt additives.[4][5] |
Note: Efficiency is sequence-dependent. DIEA = N,N-Diisopropylethylamine.
Experimental Protocols
The successful incorporation of this compound requires a robust protocol that accounts for its steric bulk. This involves the selection of an appropriate resin, the use of a high-efficiency coupling reagent, and potentially extended reaction times. The following protocols are based on the widely used Fmoc/tBu strategy.
Prerequisite: Synthesis of Fmoc-(E)-2-Butenyl-4-methyl-threonine
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition (deprotection and coupling) on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(E)-2-Butenyl-4-methyl-threonine
-
Pre-loaded Resin (e.g., Rink Amide or Wang resin)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Coupling Reagent: HATU or HCTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of the Next Amino Acid:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3.95 equivalents) and DIEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. For standard amino acids, 1-2 hours is sufficient.
-
After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Optimized Coupling for Fmoc-(E)-2-Butenyl-4-methyl-threonine
Due to steric hindrance, a more rigorous coupling protocol is required for Bmt.
Procedure:
-
Deprotection: Follow the deprotection steps as described in Protocol 1. A thorough wash is critical to ensure no residual piperidine remains, which could neutralize the activated amino acid.
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(E)-2-Butenyl-4-methyl-threonine (4 eq.) and HATU (3.95 eq.) in DMF.
-
Add DIEA (8 eq.) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for an extended period, typically 4 to 12 hours at room temperature. For extremely difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C), though this should be monitored carefully.
-
-
Double Coupling (Recommended):
-
After the initial coupling period, drain the reaction solution and wash the resin with DMF (3 times).
-
Repeat the full activation and coupling procedure (Step 2) with a fresh solution of activated Fmoc-(E)-2-Butenyl-4-methyl-threonine. This "double coupling" strategy helps to drive the reaction to completion.[7]
-
-
Washing and Capping:
-
After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Capping (Optional but Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., Acetic Anhydride and DIEA in DMF) for 30 minutes.[7] Wash the resin again with DMF and DCM.
-
Protocol 3: Final Cleavage and Deprotection
This protocol releases the synthesized peptide from the resin and removes side-chain protecting groups.
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Dry peptide-resin
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Visualizations
Workflow and Structural Diagrams
The following diagrams illustrate the general workflow of the SPPS process and the chemical structure of the key amino acid.
Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Structure of Fmoc-protected this compound for SPPS.
References
- 1. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]
- 3. Synthesis, biological activity, and conformational analysis of (2S,3R,4S)-MeBmt1-cyclosporin, a novel 1-position epimer of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for the Analytical Detection of (E)-2-Butenyl-4-methyl-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid that is a key component of the immunosuppressive drug Cyclosporin A.[1][2] Its unique structure contributes significantly to the biological activity of the parent compound. Accurate and sensitive detection and quantification of Bmt are crucial for various applications, including fermentation process monitoring, pharmacokinetic studies of Cyclosporin A and its analogs, and in vitro biosynthesis research.[3][4]
These application notes provide a detailed overview of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Bmt in complex biological matrices. The protocol is designed to be a comprehensive guide, from sample preparation to data analysis, and is based on established principles of bioanalytical method validation.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of Bmt due to its high selectivity, sensitivity, and applicability to complex mixtures.[1] The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer.
Quantitative Data Summary
While specific quantitative data for the analysis of isolated this compound is not extensively published, the following table represents typical performance characteristics expected from a validated LC-MS/MS method for a non-standard amino acid, based on similar validated methods for amino acids and other small molecules.[5][6][7]
| Parameter | Expected Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy | 85 - 115% (± 20% at LLOQ) | The closeness of the determined value to the nominal concentration. |
| Precision (CV%) | < 15% (< 20% at LLOQ) | The degree of scatter between a series of measurements. |
| Recovery | > 80% | The efficiency of the extraction procedure. |
| Matrix Effect | < 15% | The alteration of analyte response due to interfering components in the sample matrix. |
Experimental Protocols
Sample Preparation: Extraction of Bmt from Fermentation Broth
This protocol is designed for the extraction of free Bmt from a fungal fermentation broth, a common source for Cyclosporin A production.
Materials:
-
Fermentation broth sample
-
Trichloroacetic acid (TCA) solution, 20% (w/v) in water
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Bmt or a structurally similar amino acid)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol:
-
Sample Collection: Collect 1 mL of the fermentation broth.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Protein Precipitation: Add 500 µL of 20% TCA solution to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean centrifuge tube.
-
Dilution: Dilute the supernatant 1:10 with a mixture of methanol and water (50:50, v/v).
-
Filtration: Filter the diluted supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transitions for Bmt (MW: 187.24 g/mol ):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bmt (Quantifier) | 188.1 | 128.1 | 15 |
| Bmt (Qualifier) | 188.1 | 72.1 | 25 |
| Internal Standard | - | - | - |
Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions are hypothetical and should be optimized by infusing a standard solution of Bmt into the mass spectrometer.
Optional Derivatization Protocol
For enhanced sensitivity and chromatographic retention, especially when dealing with very low concentrations, pre-column derivatization can be employed. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common derivatization reagent for amino acids.[8]
Materials:
-
AQC derivatizing reagent kit
-
Borate buffer
-
Sample extract from the preparation protocol
Protocol:
-
Follow the manufacturer's instructions for the AQC derivatization kit.
-
Typically, an aliquot of the sample extract is mixed with borate buffer and the AQC reagent.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The derivatized sample is then injected into the LC-MS/MS system.
-
The LC gradient and MS/MS parameters will need to be re-optimized for the derivatized analyte.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of Bmt is a complex process that occurs via a polyketide pathway.[3][4] The following diagram illustrates the key steps in the formation of the C9 backbone of Bmt.
Caption: Biosynthesis of this compound.
Experimental Workflow for Bmt Analysis
The following diagram outlines the logical steps involved in the quantitative analysis of Bmt from a biological sample.
Caption: Experimental Workflow for Bmt Analysis.
References
- 1. This compound | 81135-57-1 | Benchchem [benchchem.com]
- 2. Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pmda.go.jp [pmda.go.jp]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Note: HPLC Purification of Synthetic (E)-2-Butenyl-4-methyl-threonine
Introduction
(E)-2-Butenyl-4-methyl-threonine is an unusual amino acid that is a component of cyclosporin A.[1][2] Its synthesis can result in a mixture of isomers and other impurities, necessitating a robust purification method to isolate the desired product with high purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures.[3][4][5] This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of synthetic this compound. The non-polar nature of the butenyl group makes RP-HPLC an ideal choice for this separation.[4][5]
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity.[3][4][5] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[3][4][5] Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus elute later than more polar impurities. By using a gradient of increasing organic solvent in the mobile phase, the retained compounds can be eluted from the column and collected as purified fractions.
Experimental Workflow
Figure 1. Workflow for the HPLC purification of synthetic this compound.
Materials and Methods
Instrumentation
-
Preparative HPLC system with a gradient pump
-
UV-Vis detector
-
Fraction collector
-
Analytical HPLC system for purity analysis
Consumables and Reagents
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample: Crude synthetic this compound
-
Solvents: HPLC grade water, acetonitrile, and trifluoroacetic acid
Protocols
1. Sample Preparation
-
Dissolve the crude synthetic product in a minimal amount of Mobile Phase A.
-
If the sample does not fully dissolve, a small percentage of Mobile Phase B can be added.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Preparative HPLC Purification
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as described in Table 1.
-
Monitor the elution profile at 210 nm, as the peptide bond absorbs at this wavelength.
-
Collect fractions corresponding to the major peak, which is expected to be the target compound.
3. Purity Analysis of Collected Fractions
-
Analyze a small aliquot of each collected fraction using an analytical HPLC system with a C18 column.
-
Use the analytical gradient conditions outlined in Table 2.
-
Pool the fractions that show a purity of ≥98%.
4. Final Product Isolation
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
Table 1: Preparative HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 15.0 |
| 5 | 95 | 5 | 15.0 |
| 35 | 45 | 55 | 15.0 |
| 40 | 5 | 95 | 15.0 |
| 45 | 5 | 95 | 15.0 |
| 50 | 95 | 5 | 15.0 |
Table 2: Analytical HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 2 | 95 | 5 | 1.0 |
| 17 | 45 | 55 | 1.0 |
| 20 | 5 | 95 | 1.0 |
| 22 | 5 | 95 | 1.0 |
| 25 | 95 | 5 | 1.0 |
Table 3: Expected Results
| Parameter | Value |
| Expected Retention Time (Analytical) | ~15 minutes |
| Purity of Pooled Fractions | ≥98% |
| Overall Yield | Dependent on crude purity |
Discussion
This application note provides a general framework for the purification of synthetic this compound using preparative RP-HPLC. The use of a C18 column is well-suited for retaining this non-polar amino acid derivative. The gradient conditions are designed to provide good separation of the target compound from more polar and less polar impurities. It may be necessary to optimize the gradient slope and mobile phase composition to achieve the best separation for a specific crude mixture. The addition of TFA to the mobile phase helps to improve peak shape and resolution by ion-pairing with the amino and carboxylic acid groups. For chiral purity analysis, specialized chiral columns and methods would be required, which is beyond the scope of this application note.[6][7][8]
Conclusion
The described RP-HPLC method is a reliable and effective technique for the purification of synthetic this compound, yielding a final product with high purity suitable for further research and development applications.
References
- 1. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Structural Characterization of (E)-2-Butenyl-4-methyl-threonine using NMR Spectroscopy
Abstract
This application note provides a detailed protocol for the structural characterization of the non-standard amino acid (E)-2-Butenyl-4-methyl-threonine using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the experimental procedures for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. Expected chemical shifts and coupling constants are summarized for comprehensive structural elucidation. This guide is intended to assist researchers in the unambiguous identification and characterization of novel threonine derivatives and other modified amino acids, which are crucial in drug discovery and development.
Introduction
The incorporation of non-standard amino acids into peptides and other therapeutic molecules is a powerful strategy for enhancing their pharmacological properties, such as potency, stability, and selectivity. This compound is a modified threonine analog with potential applications in designing novel peptide-based therapeutics. Accurate and thorough structural characterization is a critical step in the development of such molecules. NMR spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure and stereochemistry of organic molecules in solution. This note details the application of a suite of NMR experiments to confirm the structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). For this protocol, D₂O is used.
-
Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
-
Internal Standard: An internal standard is not strictly necessary as the residual solvent peak can be used for calibration. If quantitative analysis is required, a known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for multinuclear experiments.
-
¹H NMR Spectroscopy:
-
Purpose: To identify all proton environments in the molecule.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Pulse Program: zg30 or similar
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 s
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To identify all unique carbon environments.
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Key Parameters:
-
Pulse Program: zgpg30 or similar
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay (d1): 2 s
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[2][3]
-
Experiment: Gradient-selected COSY (gCOSY).
-
Key Parameters:
-
Pulse Program: cosygpqf or similar
-
Spectral Width (F1 and F2): ~12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[2][3]
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC.
-
Key Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 or similar
-
¹H Spectral Width (F2): ~12 ppm
-
¹³C Spectral Width (F1): ~180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.[2][3]
-
Experiment: Gradient-selected HMBC.
-
Key Parameters:
-
Pulse Program: hmbcgplpndqf or similar
-
¹H Spectral Width (F2): ~12 ppm
-
¹³C Spectral Width (F1): ~200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Long-range coupling delay optimized for ~8 Hz.
-
-
Data Presentation
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are predictive and may vary slightly based on the solvent and pH.
| Atom Number | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 | -COOH | - | ~175 | - | H2, H3 |
| 2 | α-CH | ~3.5-3.7 | ~63 | H3, NH | C1, C3, C4, C1' |
| 3 | β-CH | ~4.1-4.3 | ~68 | H2, H4 | C1, C2, C4 |
| 4 | γ-CH₃ | ~1.2-1.4 | ~22 | H3 | C2, C3 |
| 1' | N-CH₂ | ~3.2-3.4 | ~50 | H2' | C2, C2', C3' |
| 2' | =CH | ~5.5-5.7 | ~128 | H1', H3', H4' | C1', C3', C4' |
| 3' | =CH | ~5.7-5.9 | ~130 | H2', H4' | C1', C2', C4' |
| 4' | =C-CH₃ | ~1.7-1.8 | ~18 | H2', H3' | C2', C3' |
| - | NH | ~7.5-8.5 | - | H2 | C2 |
| - | OH | ~4.5-5.5 | - | H3 | C3, C4 |
Visualization of Experimental Workflow
The logical flow of the NMR characterization process, from sample preparation to final structure elucidation, is depicted in the diagram below.
Caption: Workflow for NMR-based structural characterization.
Conclusion
The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers working on the synthesis and analysis of novel amino acid derivatives. This detailed structural information is fundamental for understanding structure-activity relationships and for the rational design of new therapeutic agents.
References
Application Note: Unraveling the Structure of (E)-2-Butenyl-4-methyl-threonine Containing Peptides using 2D-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptides is a powerful strategy in drug discovery, often imparting unique conformational properties and enhanced biological activity. One such amino acid of significant interest is (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), a key component of the potent immunosuppressant cyclosporin A. The complex side chain of Bmt presents a considerable challenge for structural elucidation. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the detailed atomic-level characterization of such modified peptides in solution, providing insights crucial for understanding their structure-activity relationships.
This application note provides a comprehensive guide to the 2D-NMR analysis of peptides containing (E)-2-Butenyl-4-methyl-threonine. It includes detailed experimental protocols for sample preparation and a suite of 2D-NMR experiments, along with a summary of expected chemical shift ranges for the Bmt residue to facilitate resonance assignment.
Data Presentation: 2D-NMR of Bmt-Containing Peptides
The complete assignment of proton (¹H) and carbon (¹³C) resonances is the foundational step in determining the three-dimensional structure of a peptide by NMR. For peptides incorporating the Bmt residue, a combination of through-bond (COSY, TOCSY) and through-space (NOESY/ROESY) correlations, along with one-bond and multiple-bond heteronuclear correlations (HSQC, HMBC), is essential.
Below is a table summarizing the typical ¹H and ¹³C chemical shift ranges for the this compound (Bmt) residue within a peptide, compiled from studies of cyclosporin A.[1][2][3] These values can serve as a valuable reference for the initial assignment of spectra for novel Bmt-containing peptides.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 7.5 - 8.5 | - |
| Cα-H | 4.5 - 5.5 | 55 - 65 |
| Cβ-H | 3.8 - 4.8 | 70 - 80 |
| Cγ-H | 1.8 - 2.8 | 35 - 45 |
| Cγ-CH₃ | 0.8 - 1.2 | 20 - 30 |
| Cδ-H | 5.0 - 5.8 | 125 - 135 |
| Cε-H | 5.0 - 5.8 | 125 - 135 |
| Cζ-H₃ | 1.5 - 2.0 | 15 - 25 |
| C=O | - | 170 - 175 |
Note: Chemical shifts are highly sensitive to the local chemical environment, including solvent, pH, temperature, and the surrounding amino acid sequence. The provided ranges are indicative and may vary.
Experimental Protocols
Detailed methodologies for the key 2D-NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide and available instrumentation.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Peptide Purity: The peptide sample should be of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: The choice of solvent is crucial. For observing exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O is commonly used. For peptides with poor water solubility, deuterated organic solvents such as DMSO-d₆, CD₃CN, or CD₃OH may be necessary.
-
Concentration: A peptide concentration of 1-5 mM is generally recommended for 2D-NMR experiments.
-
Buffer and pH: A suitable buffer (e.g., phosphate or acetate) should be used to maintain a constant pH, typically between 4 and 6, to minimize the exchange rate of amide protons.
-
Internal Standard: An internal reference standard, such as DSS or TSP, should be added for accurate chemical shift referencing.
2D-NMR Data Acquisition
A standard suite of 2D-NMR experiments for peptide structure elucidation includes:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is fundamental for identifying adjacent protons within an amino acid spin system.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the identification of complete amino acid side chains. A mixing time of 60-80 ms is typically used to allow magnetization transfer throughout the spin system.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation. NOESY is suitable for larger peptides, while ROESY is often preferred for small to medium-sized peptides to avoid zero-crossing issues. A range of mixing times (e.g., 100-400 ms) should be tested to build up NOE/ROE intensities.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to a carbon atom. This is invaluable for assigning carbon resonances and resolving proton signal overlap.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This experiment is critical for linking different amino acid spin systems and for assigning quaternary carbons and carbonyl groups.
Mandatory Visualizations
Logical Workflow for 2D-NMR Analysis of Bmt-Containing Peptides
References
- 1. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H, 13C and 15N backbone assignments of cyclophilin when bound to cyclosporin A (CsA) and preliminary structural characterization of the CsA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
Application Notes and Protocols: (E)-2-Butenyl-4-methyl-threonine in Medicinal Chemistry
Introduction
(4R)-4-[(E)-2-Butenyl]-4-methyl-L-threonine (Bmt) is a unique, non-proteinogenic amino acid that constitutes a critical component of the powerful immunosuppressive drug, Cyclosporin A (CsA).[1][2] Isolated from the fungus Tolypocladium inflatum, CsA is a cyclic undecapeptide widely used in post-allogeneic organ transplantation to prevent organ rejection.[3] The medicinal chemistry applications of Bmt are intrinsically linked to its role within the cyclosporin structure, where its side chain is essential for biological activity. Modifications to this residue have been a key strategy in the development of CsA analogs with altered immunosuppressive profiles and for probing the structure-activity relationships (SAR) of this important therapeutic agent.[4][5]
These application notes provide an overview of the role of Bmt in the medicinal chemistry of cyclosporins, detail its biosynthesis, and outline protocols for the synthesis and biological evaluation of Bmt-containing peptides.
Medicinal Chemistry Applications
The primary application of (E)-2-Butenyl-4-methyl-threonine in medicinal chemistry is as a cornerstone of the immunosuppressive activity of Cyclosporin A. The Bmt residue, located at position 1 of the cyclic peptide, plays a crucial role in the interaction of the CsA-cyclophilin complex with calcineurin, a key phosphatase in the T-cell activation pathway.[6][7] Inhibition of calcineurin by this ternary complex prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[6][8][9]
Structure-activity relationship studies have demonstrated the importance of the Bmt side chain for potent immunosuppression. Analogs of CsA with modifications at this position exhibit a wide range of biological activities, from highly potent to non-immunosuppressive.[4][5] This has allowed for the development of CsA derivatives with fine-tuned inhibition profiles, which are valuable tools for studying the physiological roles of cyclophilins and for developing novel therapeutics with reduced side effects.[4][10] For instance, certain non-immunosuppressive analogs are being investigated for their potential in treating viral infections and other inflammatory conditions without the complications of systemic immunosuppression.[10]
Quantitative Data Summary
The following table summarizes the antimitogenic activities of Cyclosporin A and several of its analogs modified at the Bmt (position 1) residue. The data is presented as the half-maximal inhibitory concentration (IC50) for the inhibition of Concanavalin A (Con A) stimulated thymocytes.
| Compound | Modification at Position 1 | IC50 (nM) | Reference |
| Cyclosporin A (CsA) | This compound (MeBmt) | 4 | [5] |
| Dihydro-CsA (DH-CSA) | Saturated side chain of MeBmt | 10 | [5] |
| [(MeLeu(3-OH)1)]CSA | 3-hydroxy-N-methyl-Leucine | 600 | [5] |
| (MeThr1)CSA | N-methyl-Threonine | 8,000 | [5] |
| (MeAbu1)CSA | N-methyl-Aminobutyric acid | 15,000 | [5] |
| (MeAbu1,Sar10)CSA | N-methyl-Aminobutyric acid (and Sarcosine at pos. 10) | 40,000 | [5] |
Experimental Protocols
Protocol 1: Biosynthesis of (4R)-4-[(E)-2-Butenyl]-4-methyl-L-threonine (Bmt)
This protocol is based on the enzymatic in vitro synthesis of the Bmt backbone.
Materials:
-
Enriched enzyme fractions from Tolypocladium niveum
-
Acetyl-CoA (200 µM)
-
Malonyl-CoA (150 µM)
-
S-adenosylmethionine (200 µM)
-
NADPH
-
Reaction buffer (pH 7.0)
-
Quenching solution (e.g., acidic methanol)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer
Procedure:
-
Prepare the reaction mixture by combining the enriched enzyme fraction with the reaction buffer.
-
Initiate the reaction by adding acetyl-CoA, malonyl-CoA, S-adenosylmethionine, and NADPH to the reaction mixture.
-
Incubate the reaction at 35°C for a predetermined time.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to detect and quantify the synthesized Bmt backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[4]
Protocol 2: Chemical Synthesis of (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt)
This is a summarized protocol for the chemical synthesis of the MeBmt residue.
Starting Material: Optically pure (2Z, 4R) 4-methyl oct-6-yn-2-en-1-ol.
Key Steps:
-
Step 1: The starting allylic alcohol is subjected to a series of reactions to introduce the necessary functional groups.
-
Step 2: This is followed by a four-step sequence to construct the final MeBmt amino acid.[11]
-
Purification: The final product is purified using chromatographic techniques such as HPLC.
-
Characterization: The structure and purity of the synthesized MeBmt are confirmed by NMR spectroscopy and mass spectrometry.
Protocol 3: Antimitogenic Activity Assay
This protocol describes a general method for determining the IC50 of CsA analogs on mitogen-stimulated thymocytes.
Materials:
-
Thymocytes isolated from mice (e.g., BALB/c)
-
RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
-
Concanavalin A (Con A)
-
Cyclosporin A and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
[3H]-Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a single-cell suspension of thymocytes in culture medium.
-
Plate the cells in a 96-well plate at a density of approximately 5 x 10^5 cells/well.
-
Add serial dilutions of CsA or its analogs to the wells.
-
Stimulate the cells with an optimal concentration of Con A.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pulse the cells with [3H]-Thymidine (e.g., 1 µCi/well) for the last 6-8 hours of incubation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of the compound compared to the control (Con A stimulation without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Cyclosporin A Immunosuppression
References
- 1. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fine tuning the inhibition profile of cyclosporine A by derivatization of the MeBmt residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A short synthesis of the unusual amino acid of cyclosporine (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) (1994) | Monique Savignac | 14 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-2-Butenyl-4-methyl-threonine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of (E)-2-Butenyl-4-methyl-threonine synthesis, a key component of Cyclosporin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound (MeBmt)?
A1: The most prevalent and effective strategies for the synthesis of MeBmt, a complex β-hydroxy-α-amino acid, include:
-
Dynamic Kinetic Resolution (DKR): This method is used to resolve a racemic mixture by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For MeBmt synthesis, this often involves the asymmetric transfer hydrogenation (ATH) of a β-ketoester or β-ketoanilide precursor.[1][2]
-
Chiral Auxiliary-Mediated Aldol Reactions: This approach utilizes a chiral auxiliary to control the stereochemistry of an aldol reaction between a glycine enolate and an appropriate aldehyde. The Evans asymmetric aldol reaction is a classic example that has been successfully applied to the synthesis of MeBmt.
-
Synthesis from Chiral Precursors: Other routes involve starting with a known chiral molecule, such as L-threonine, and performing a series of stereocontrolled reactions to build the target molecule.
Q2: How can I improve the diastereoselectivity of the synthesis?
A2: Achieving the desired syn-stereochemistry between the C2 amino and C3 hydroxyl groups is a critical challenge. Strategies to improve diastereoselectivity include:
-
Catalyst Selection in DKR: The choice of catalyst and ligand in asymmetric transfer hydrogenation is crucial. For instance, in the ATH-DKR of β-keto anilide precursors, ruthenium-based catalysts with specific chiral ligands have been shown to favor the desired syn-diastereomer.[1]
-
Choice of Chiral Auxiliary and Lewis Acid: In aldol reactions, the chiral auxiliary on the glycine nucleophile and the Lewis acid used to promote the reaction play a significant role in determining the facial selectivity of the aldehyde and the geometry of the enolate, thereby controlling the diastereomeric outcome.
-
Substrate Control: The steric bulk of protecting groups on the reactants can influence the approach of the reagents and favor the formation of one diastereomer over the other.
Q3: What protecting groups are suitable for the synthesis of MeBmt?
A3: The selection of appropriate protecting groups for the amine and hydroxyl functionalities is critical to prevent unwanted side reactions. Common protecting groups include:
-
Amino Group Protection:
-
Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions and its removal under moderately acidic conditions.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily removed by a mild base, offering orthogonal protection possibilities.
-
Z (Benzyloxycarbonyl): Stable to a range of conditions and typically removed by catalytic hydrogenation.
-
-
Hydroxyl Group Protection:
-
tBu (tert-Butyl): A robust protecting group for hydroxyls, generally removed with strong acid.
-
Silyl ethers (e.g., TBS, TIPS): Offer a range of stabilities depending on the specific silyl group and can be removed with fluoride reagents.
-
The choice of protecting groups should be guided by the overall synthetic strategy to ensure orthogonality, allowing for the selective removal of one group in the presence of others.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in the Asymmetric Transfer Hydrogenation (ATH) - Dynamic Kinetic Resolution (DKR) Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the starting β-keto anilide. | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Poor quality of hydrogen donor (e.g., formic acid/triethylamine mixture). 4. Presence of catalyst poisons. | 1. Ensure the catalyst is properly activated and handled under inert conditions. 2. Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%). 3. Use freshly prepared and pure hydrogen donor. 4. Purify all reagents and solvents to remove any potential catalyst poisons like sulfur compounds or water. |
| Formation of significant side products. | 1. Undesired reduction of other functional groups. 2. Degradation of the starting material or product under the reaction conditions. | 1. Screen different catalysts and ligands that may offer higher chemoselectivity. 2. Optimize the reaction temperature and time; prolonged reaction times or high temperatures can lead to degradation. |
| Difficulty in isolating the desired product. | 1. Emulsion formation during aqueous workup. 2. Co-elution with byproducts during chromatography. | 1. Use brine to break up emulsions during extraction. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Issue 2: Poor syn:anti Diastereoselectivity in Aldol Reactions
| Symptom | Possible Cause | Suggested Solution |
| A nearly 1:1 mixture of syn and anti diastereomers is obtained. | 1. Incorrect choice of Lewis acid or base for enolization. 2. Non-optimal reaction temperature. 3. Steric hindrance from bulky protecting groups not effectively directing the reaction. | 1. For chelation-controlled aldol reactions aiming for syn products, use Lewis acids like MgBr₂ or TiCl₄. For non-chelation controlled reactions, the choice of base and solvent for enolate formation is critical. 2. Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity. 3. Re-evaluate the protecting group strategy. A less bulky protecting group on the aldehyde or a different chiral auxiliary might be necessary. |
| The major product is the undesired anti-diastereomer. | 1. The reaction is following a non-chelation controlled pathway when a chelation-controlled one was intended. 2. The geometry of the enolate (E vs. Z) is not the one expected. | 1. Ensure the substrate has a chelating group (e.g., an α-alkoxy group) for effective coordination with the Lewis acid. 2. The base and solvent system for enolate formation dictates the E/Z geometry. For example, lithium-based bases in THF tend to favor the Z-enolate, which often leads to the syn-aldol product. |
Data Presentation
Table 1: Optimization of Asymmetric Transfer Hydrogenation (ATH) for a Model β-Keto Anilide
| Entry | Catalyst (mol%) | Ligand | H-Donor | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Ru(p-cymene)Cl₂ (2.5) | (R,R)-TsDPEN | HCOOH:NEt₃ (5:2) | 28 | 24 | 85 | 95:5 |
| 2 | Ru(p-cymene)Cl₂ (1.0) | (R,R)-TsDPEN | HCOOH:NEt₃ (5:2) | 28 | 48 | 82 | 94:6 |
| 3 | Ru(p-cymene)Cl₂ (2.5) | (S,S)-TsDPEN | HCOOH:NEt₃ (5:2) | 28 | 24 | 83 | 6:94 |
| 4 | Ru(p-cymene)Cl₂ (2.5) | (R,R)-TsDPEN | iPrOH | 60 | 24 | 65 | 88:12 |
Data is illustrative and based on typical results reported in the literature for similar substrates.
Experimental Protocols
Protocol 1: Synthesis of a β-Keto Anilide Precursor
This protocol describes the synthesis of a key intermediate for the ATH-DKR approach.
-
Preparation of the Weinreb Amide: To a solution of (R)-2-methyl-4-hexenoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise and stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the Weinreb amide.
-
Grignard Addition: Dissolve N-methylaniline (2.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C.
-
Add n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the Weinreb amide (1.0 eq) in anhydrous THF dropwise to the lithium amide solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the β-keto anilide.
Protocol 2: Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution
This protocol outlines the stereoselective reduction of the β-keto anilide.
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the β-keto anilide (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (0.1 M).
-
Add the [RuCl₂(p-cymene)]₂ catalyst (0.01 eq) and the (R,R)-TsDPEN ligand (0.02 eq).
-
Stir the reaction mixture at 28 °C for 24-48 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired syn-β-hydroxy anilide.
Visualizations
Caption: Synthetic pathway to MeBmt via ATH-DKR.
Caption: Troubleshooting workflow for low yield in ATH-DKR.
References
- 1. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Bot Detection [iris-biotech.de]
Technical Support Center: Synthesis of (E)-2-Butenyl-4-methyl-threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-2-Butenyl-4-methyl-threonine, a key component of cyclosporin A.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound?
A1: The primary synthetic approaches focus on establishing the correct stereochemistry at the α-carbon and β-carbon. Key strategies include:
-
Asymmetric Aldol Reactions: This approach involves the reaction of a glycine enolate equivalent with an appropriate aldehyde to form the β-hydroxy-α-amino acid backbone.[1]
-
Dynamic Kinetic Resolution (DKR): This method is used to resolve a racemic mixture of a β-ketoester precursor, simultaneously setting the chirality at both the C2 and C3 positions through asymmetric transfer hydrogenation.[2][3][4]
-
Stereoselective Coupling: These methods involve the coupling of a threonine derivative with an (E)-2-butenyl-containing synthon. Protecting groups are crucial to prevent unwanted side reactions during the coupling process.[5]
Q2: Why is the stereochemistry of this compound so critical?
A2: The biological activity of cyclosporin A is highly dependent on the precise three-dimensional structure of its constituent amino acids. The specific stereoisomer, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, is the naturally occurring and biologically active form.[6][7] Incorrect stereochemistry at any chiral center can lead to a significant loss of immunosuppressive activity.
Q3: What are common protecting groups used in the synthesis of threonine derivatives?
A3: To prevent side reactions at the amino and hydroxyl groups of threonine during synthesis, protecting groups are essential. Commonly used protecting groups include:
-
Amino Group: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
-
Hydroxyl Group: TBDMS (tert-butyldimethylsilyl) and Benzyl ethers.
The choice of protecting group strategy is critical and depends on the specific reaction conditions of the synthetic route.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (Formation of undesired stereoisomers) | - Inefficient chiral catalyst or auxiliary in asymmetric reactions.- Non-optimal reaction temperature or solvent.- Epimerization of stereocenters under harsh reaction conditions (e.g., strong base or acid). | - Screen different chiral catalysts or auxiliaries.- Optimize reaction temperature, solvent, and reaction time.- Employ milder reaction conditions. For aldol reactions, consider using a Lewis acid to enhance stereocontrol. |
| Low Overall Yield | - Incomplete reaction at one or more steps.- Degradation of starting materials or intermediates.- Difficult purification leading to product loss. | - Monitor reaction progress carefully using techniques like TLC or LC-MS to ensure completion.- Ensure all reagents and solvents are pure and dry.- Optimize purification methods (e.g., column chromatography conditions, recrystallization solvents). |
| Formation of Elimination Byproducts (Dehydration) | - The β-hydroxy group can be prone to elimination, especially under acidic or basic conditions at elevated temperatures. | - Use milder reaction conditions and avoid excessive heat.- Protect the hydroxyl group with a suitable protecting group that is stable to the reaction conditions. |
| N-Alkylation or O-Alkylation Side Reactions | - Unprotected amino or hydroxyl groups reacting with electrophilic reagents. | - Ensure complete protection of the amino and hydroxyl groups before proceeding with reactions involving electrophiles.- Use a stoichiometric amount of the alkylating agent. |
| Poor Reactivity in Dynamic Kinetic Resolution | - Unfavorable keto:enol ratio of the β-ketoester precursor.- Intramolecular hydrogen bonding inhibiting the reaction. | - Switch from a β-ketoester to a β-keto-anilide to improve the keto:enol ratio and restore reactivity.[3][4] |
Key Experimental Protocols
General Protocol for Asymmetric Aldol Addition
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
-
Preparation of the Glycine Enolate: A protected glycine derivative (e.g., a Schiff base or an N-acylated species) is treated with a strong base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C) to generate the corresponding enolate.
-
Aldol Addition: The aldehyde precursor, (R)-2-methyl-4-hexenal, is added to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion, as monitored by TLC.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Deprotection: The crude product is purified by column chromatography. Subsequent deprotection steps are carried out to remove the protecting groups and yield the final amino acid.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]
- 4. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 81135-57-1 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of coupling conditions for (E)-2-Butenyl-4-methyl-threonine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid, (E)-2-Butenyl-4-methyl-threonine, during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reaction
Possible Causes:
-
Steric Hindrance: The bulky nature of the this compound side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Suboptimal Coupling Reagent: Not all coupling reagents are effective for sterically hindered amino acids.
-
Inadequate Reaction Time: The coupling reaction may require more time to reach completion compared to standard amino acids.
-
Aggregation of the Peptide Chain: Intermolecular hydrogen bonding of the growing peptide chains on the resin can prevent efficient coupling.[1]
Solutions:
| Solution | Detailed Steps & Considerations |
| Optimize Coupling Reagent | Utilize more potent coupling reagents known to be effective for hindered amino acids. Common choices include HATU, HCTU, HDMC, and COMU.[2] Carbodiimide-based reagents like DIC may be less effective on their own but can be improved with additives. |
| Increase Reagent Equivalents | Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) to drive the reaction to completion. |
| Extend Coupling Time | Prolong the reaction time (e.g., 2-4 hours or even overnight). Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal time. |
| Double Coupling | After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.[3] |
| Microwave-Assisted SPPS | Employing microwave energy can significantly enhance the efficiency of coupling for bulky amino acids by increasing reaction kinetics.[4][5] |
| Incorporate Disrupting Agents | For long or aggregation-prone sequences, consider incorporating pseudoproline dipeptides or using N-(2-hydroxy-4-methoxybenzyl) (Hmb) derivatives to disrupt secondary structures.[6] |
| Capping Unreacted Amines | After the coupling step, "cap" any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion peptides.[3] |
Problem: Racemization
Possible Cause:
-
Over-activation of the Amino Acid: Strong activating agents or prolonged activation times, especially in the presence of a base, can lead to the loss of stereochemical integrity.
Solutions:
| Solution | Detailed Steps & Considerations |
| Use Racemization Suppressing Additives | Incorporate additives like Oxyma Pure or 6-Cl-HOBt with the coupling reagent to minimize racemization.[7] |
| Control Base Equivalents | Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, and use the minimum necessary equivalents.[2] |
| Pre-activation Time | Optimize the pre-activation time to be just long enough for efficient activation without promoting racemization. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for this compound?
A1: Due to the significant steric hindrance, high-performance uronium/aminium-based coupling reagents are recommended. These include HATU, HCTU, and COMU, often in combination with an additive like Oxyma Pure to enhance efficiency and suppress racemization.[2] While carbodiimides like DIC are common in SPPS, they may show lower efficacy for such a bulky residue unless paired with an additive like HOBt or Oxyma Pure.[8]
Q2: What are typical starting conditions for a coupling reaction with this amino acid?
A2: A good starting point would be to use 3-5 equivalents of Fmoc-(E)-2-Butenyl-4-methyl-threonine-OH, 3-5 equivalents of a potent coupling reagent like HATU, and 6-10 equivalents of a mild base like DIPEA or NMM in DMF. The reaction can be run for 2 hours at room temperature, and the progress monitored.
Q3: How can I monitor the coupling efficiency?
A3: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction. For quantitative analysis, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.
Q4: Is microwave-assisted SPPS beneficial for this amino acid?
A4: Yes, microwave-assisted SPPS is highly recommended for sterically hindered amino acids.[4] The application of microwave energy can significantly accelerate the coupling reaction and improve the overall purity of the final peptide.[5]
Q5: What potential side reactions should I be aware of?
A5: Besides incomplete coupling and racemization, be mindful of diketopiperazine formation if the subsequent amino acid is to be coupled to this compound at the dipeptide stage.[9] This is a cyclization reaction that results in chain termination. Using coupling conditions that promote rapid amide bond formation can help to minimize this side reaction.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Additive | Advantages | Disadvantages |
| HATU | Uronium/Aminium | HOAt | High reactivity, fast kinetics, effective for hindered residues.[2] | Higher cost, potential for guanidinylation side reaction.[2] |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | More reactive than HBTU, good for difficult couplings.[2] | Higher cost. |
| COMU | Uronium/Aminium | Oxyma Pure | High reactivity, safer (non-explosive) byproducts, good solubility.[2] | Relatively newer, may be more expensive. |
| DIC/Oxyma | Carbodiimide | Oxyma Pure | Cost-effective, low racemization with Oxyma. | Slower reaction rates compared to uronium reagents for hindered residues. |
| PyBOP | Phosphonium | HOBt | High reactivity, good for sterically demanding couplings. | Byproducts can be difficult to remove. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(E)-2-Butenyl-4-methyl-threonine-OH, 3-5 equivalents of the chosen coupling reagent (e.g., HATU), and 6-10 equivalents of a base (e.g., DIPEA) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue the coupling or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
-
(Optional) Capping: If the coupling is incomplete after an extended time or double coupling, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes to block any unreacted amines.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. bachem.com [bachem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
Troubleshooting low incorporation efficiency of (E)-2-Butenyl-4-methyl-threonine
Technical Support Center: (E)-2-Butenyl-4-methyl-threonine
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the incorporation of this unnatural amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: I am observing very low incorporation efficiency of this compound into my peptide sequence. What are the likely causes?
A1: Low incorporation efficiency is the most common challenge with sterically hindered amino acids like this compound. The primary causes are typically:
-
Steric Hindrance: The bulky side chain can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Peptide Aggregation: The hydrophobicity of the side chain can contribute to the aggregation of the peptide on the solid support, making reactive sites inaccessible.[1][2]
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the high activation energy required for coupling this hindered amino acid.
-
Inappropriate Reaction Conditions: Factors such as solvent choice, temperature, and reaction time can significantly impact coupling efficiency.
Q2: What are the recommended initial steps to improve the coupling yield?
A2: To improve the coupling yield, we recommend the following initial steps:
-
Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.
-
Increase Reagent Excess: Use a higher molar excess of the amino acid and coupling reagents. See the table below for recommendations.
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based coupling reagent (e.g., DIC/HOBt), consider switching to a uronium/phosphonium salt-based reagent like HATU, HBTU, or PyBOP.[3][4]
Q3: My peptide purity is low after cleavage, and I see multiple peaks close to my target peptide on the HPLC chromatogram. What could be the issue?
A3: The presence of multiple, closely eluting peaks on an HPLC chromatogram often indicates the presence of deletion sequences (where the this compound was not incorporated) or side-reaction products.[5] Given the threonine-like structure of this amino acid, potential side reactions include:
-
Racemization: The chiral center of the amino acid can epimerize under basic conditions, leading to diastereomeric impurities.[1]
-
Dehydration: The β-hydroxyl group can be eliminated, leading to the formation of a double bond in the peptide backbone.
To diagnose the issue, we recommend collecting the impurity peaks and analyzing them by mass spectrometry (MS) to identify their molecular weights.
Q4: Can I use microwave-assisted peptide synthesis with this compound?
A4: Yes, microwave-assisted peptide synthesis can be highly effective for incorporating sterically hindered amino acids.[6] The elevated temperature can help to break up peptide aggregates and provide the necessary energy to overcome the activation barrier for coupling. However, it is crucial to carefully monitor the temperature to avoid side reactions.
Troubleshooting Guides
Guide 1: Optimizing Coupling Conditions
This guide provides a systematic approach to optimizing the coupling conditions for this compound.
Troubleshooting Workflow
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Purification of (E)-2-Butenyl-4-methyl-threonine Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (E)-2-Butenyl-4-methyl-threonine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating diastereomers of this compound?
This compound, a complex amino acid analogue found in Cyclosporin A, possesses multiple chiral centers.[1] This results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using various laboratory techniques.[2] However, these differences can be subtle, making high-purity separation a significant challenge.
Q2: Which purification strategies are most effective for separating diastereomers of amino acid analogues like this one?
There are three primary strategies for resolving diastereomers of complex amino acids:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful tool, particularly with chiral stationary phases (CSPs) or through derivatization to enhance separation on achiral phases.[3][4][5]
-
Diastereomeric Crystallization: This classical method involves reacting the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to differences in solubility.[2][][7]
-
Enzymatic Resolution: Specific enzymes, such as lipases, proteases, or aldolases, can selectively act on one diastereomer, allowing for the separation of the modified and unmodified forms.[8][9][10]
Q3: How does chiral chromatography work for this type of separation?
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer. This differential interaction leads to different retention times, allowing for their separation. For amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) and polysaccharide-based phases are often effective.[4][5][11] The separation can be influenced by mobile phase composition, pH, temperature, and flow rate.[4]
Q4: Can I use standard Reversed-Phase HPLC instead of chiral chromatography?
Yes, conventional Reversed-Phase HPLC (RP-HPLC) on achiral columns (like C8 or C18) can sometimes resolve diastereomers.[3] The separation relies on subtle differences in the three-dimensional structure of the diastereomers, which affect their interaction with the stationary phase. This approach may require extensive method development, including screening different mobile phases and temperatures, and is often less effective than dedicated chiral chromatography.[3]
Q5: What is diastereomeric salt crystallization and when should it be used?
This technique involves reacting the amino acid diastereomeric mixture with an optically pure chiral acid or base (a resolving agent) to form a pair of diastereomeric salts.[] These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[][7] This method is particularly well-suited for large-scale industrial production due to its cost-effectiveness and scalability.[][7]
Q6: Are there enzymatic methods suitable for resolving threonine analogues?
Yes, enzymatic resolution is a highly specific method. Enzymes like threonine aldolases can catalyze reactions involving threonine and its analogues.[8][10] For example, an enzyme might selectively hydrolyze an ester derivative of only one diastereomer, allowing the resulting acid and the unreacted ester to be easily separated.[9][12] This approach offers high selectivity under mild reaction conditions.
Troubleshooting Guides
Chromatographic Methods (HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Diastereomers | 1. Inappropriate column selection (stationary phase).2. Mobile phase composition is not optimal.3. Temperature is not optimal.4. Flow rate is too high. | 1. Screen different chiral stationary phases (e.g., CHIROBIOTIC T, CYCLOBOND I).[5]2. Modify the mobile phase: adjust organic modifier concentration, change pH, or add a chiral selector to the mobile phase.[4]3. Optimize column temperature; separation processes can be enthalpy or entropy-controlled.[4]4. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing or Broadening | 1. Column overload.2. Secondary interactions with the silica support.3. Column degradation. | 1. Reduce the sample concentration or injection volume.2. Add a competitor to the mobile phase (e.g., a small amount of acid like TFA or a base like TEA).[11]3. Flush the column or replace it if it has reached the end of its lifespan. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration is insufficient. | 1. Ensure precise and consistent preparation of the mobile phase.2. Use a column oven to maintain a stable temperature.3. Ensure the column is fully equilibrated with the mobile phase before each injection. |
Crystallization Methods
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Co-crystallization of Diastereomers | 1. Solubility of the diastereomeric salts is too similar in the chosen solvent.2. Supersaturation is too high, leading to spontaneous nucleation of both diastereomers. | 1. Screen a wider range of solvents or solvent mixtures to maximize the solubility difference.2. Carefully control the rate of cooling or solvent evaporation to maintain a lower level of supersaturation.3. Use seed crystals of the desired diastereomer to induce preferential crystallization.[] |
| Low Yield of Pure Diastereomer | 1. The desired diastereomer has significant solubility in the mother liquor.2. Incomplete crystallization. | 1. Optimize the crystallization temperature to minimize solubility.2. Increase the crystallization time or concentrate the mother liquor for a second crop of crystals. |
| Difficulty Finding a Suitable Resolving Agent | 1. The chosen chiral acid/base does not form well-defined crystalline salts with the target compound. | 1. Screen a variety of commercially available resolving agents with different structural properties (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[13] |
Experimental Protocols
Protocol 1: Chiral HPLC for Diastereomer Purity Analysis
This protocol provides a general framework for developing a chiral HPLC method.
-
Column Selection: Begin with a macrocyclic glycopeptide-based chiral stationary phase, such as a CHIROBIOTIC T or a norvancomycin-bonded CSP, which are effective for amino acid derivatives.[4][5]
-
Sample Preparation: Dissolve the diastereomeric mixture of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Mobile Phase Screening:
-
Polar Ionic Mode (PIM): Start with a mobile phase of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1, v/v/v).
-
Reversed-Phase Mode (RP): Use a buffered aqueous mobile phase with an organic modifier (e.g., Acetonitrile or Methanol). Investigate the effect of pH on retention and selectivity, as ionic interactions can be critical.[4]
-
-
Method Optimization:
-
Temperature: Evaluate the separation at different column temperatures (e.g., 10°C, 25°C, 40°C). Van't Hoff plots can determine if the separation is enthalpically or entropically driven.[4]
-
Flow Rate: Use a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column).
-
-
Detection: Use UV detection at a suitable wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) for enhanced sensitivity and confirmation of identity.
Protocol 2: Diastereomeric Salt Crystallization
This protocol outlines the steps for separating diastereomers via fractional crystallization.
-
Selection of Resolving Agent: Choose an optically pure resolving agent. For an amino acid, a chiral acid like (R)-(-)-Mandelic acid or (+)-Dibenzoyl-D-tartaric acid is a common choice.
-
Salt Formation: Dissolve one equivalent of the diastereomeric mixture of this compound in a suitable solvent (e.g., ethanol or methanol). Add one equivalent of the resolving agent. Gently warm the solution to ensure complete dissolution.
-
Crystallization:
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization. Avoid rapid cooling, which can trap impurities.
-
If crystallization does not occur, try adding a small seed crystal of the desired diastereomeric salt.
-
Alternatively, slowly evaporate the solvent or add an anti-solvent to induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analyze the diastereomeric purity of the crystals using the chiral HPLC method described above.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to break the salt (e.g., add a base to neutralize the resolving acid). The free amino acid can then be recovered, typically by extraction or precipitation at its isoelectric point.
Visualizations
Workflow for Diastereomer Purification
Caption: Overview of primary strategies for diastereomer purification.
Logical Flow for Chiral HPLC Method Development
Caption: Stepwise logic for chiral HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 12. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Overcoming Aggregation in Peptides Containing (E)-2-Butenyl-4-methyl-threonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the modified amino acid (E)-2-Butenyl-4-methyl-threonine. The following information is designed to offer a systematic approach to resolving these challenges in your experiments.
Troubleshooting Guide
Peptide aggregation is a common challenge, particularly with sequences containing hydrophobic or modified amino acids. The unique structure of this compound may contribute to aggregation depending on the overall peptide sequence. This guide provides a step-by-step approach to diagnose and resolve aggregation issues.
Initial Assessment of Aggregation
The first step is to confirm and characterize the aggregation.
-
Visual Inspection: Is the solution cloudy, hazy, or does it contain visible particulates? A properly solubilized peptide should result in a clear, particle-free solution.[1]
-
Centrifugation: Centrifuge the peptide solution at high speed (e.g., 10,000 x g for 10 minutes).[1] A visible pellet indicates the presence of insoluble aggregates.
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to detect the presence of large aggregates and determine their size distribution.[2]
Systematic Solubilization Strategy
If aggregation is confirmed, follow this systematic approach to identify an appropriate solvent and conditions. It is highly recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.[1][3]
Workflow for Peptide Solubilization
References
Technical Support Center: Refinement of Analytical Methods for (E)-2-Butenyl-4-methyl-threonine Isomers
Welcome to the technical support center for the analysis of (E)-2-Butenyl-4-methyl-threonine (Bmt) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic resolution of these complex amino acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound isomers?
A1: The primary challenges stem from the structural complexity and stereochemistry of Bmt. As a derivative of threonine, it possesses multiple chiral centers, leading to the potential for several stereoisomers. The bulky (E)-2-butenyl-4-methyl side chain can also introduce analytical difficulties. Key challenges include:
-
Co-elution of isomers: Due to their similar physicochemical properties, baseline separation of all stereoisomers can be difficult to achieve.
-
Low resolution: Achieving adequate separation between closely eluting peaks requires highly selective analytical columns and optimized mobile phases.
-
Matrix effects: When analyzing Bmt from complex samples, such as fermentation broths or biological fluids, other components can interfere with the separation and detection, a phenomenon known as the matrix effect.[1][2][3][4][5]
-
Peak shape issues: Problems like peak tailing, fronting, and splitting are common in chiral separations and can affect the accuracy of quantification.[6][7][8][9]
Q2: Which analytical techniques are most suitable for the separation of Bmt isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. Specifically:
-
Reversed-Phase HPLC (RP-HPLC): Often used for the analysis of cyclosporin A, which contains Bmt.[10][11][12][13] This method is typically used for the quantification of the entire molecule rather than for the specific resolution of Bmt isomers from a hydrolysate.
-
Chiral HPLC: This is the preferred method for resolving stereoisomers. Different types of chiral stationary phases (CSPs) can be employed, including:
-
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are known to be effective for the direct analysis of underivatized amino acids.[14]
-
Crown-ether based CSPs: Particularly well-suited for the separation of D- and L-amino acid enantiomers.[15]
-
Polysaccharide-based CSPs: These are also widely used for chiral separations of amino acid derivatives.[16]
-
-
Gas Chromatography (GC): GC can also be used for the analysis of amino acid isomers, but it typically requires derivatization to increase the volatility of the analytes.[17][18][19]
Q3: Is derivatization necessary for the analysis of Bmt isomers?
A3: Derivatization is not always necessary but can be highly beneficial.
-
Without Derivatization: Direct analysis on certain chiral HPLC columns, such as those based on macrocyclic glycopeptides, is possible for many amino acids.
-
With Derivatization: Derivatization can improve peak shape, enhance detection sensitivity, and facilitate separation on both chiral and achiral columns.[17][20][21][22] Chiral derivatizing agents, such as Marfey's reagent (FDAA), react with the amino acid isomers to form diastereomers, which can then be separated on a standard reversed-phase column.[20][23] For GC analysis, derivatization is essential to make the amino acids volatile.[17][18]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Selection | Select a chiral stationary phase (CSP) known for good selectivity towards amino acids. Consider macrocyclic glycopeptide, crown-ether, or polysaccharide-based columns.[15][16] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) concentration and the type and concentration of the buffer. The pH of the mobile phase can significantly impact the retention and selectivity of amino acids.[24][25] |
| Incorrect Flow Rate | Reduce the flow rate to increase the interaction time between the analytes and the stationary phase, which can improve resolution. |
| Elevated Column Temperature | Lowering the column temperature can sometimes enhance chiral recognition and improve separation. |
| Lack of Derivatization | If direct analysis fails, consider using a chiral derivatizing agent like FDAA (Marfey's reagent) to form diastereomers that are more easily separated on a standard RP-C18 column.[20][23] |
Issue 2: Peak Splitting
| Possible Cause | Troubleshooting Step |
| Column Contamination or Void | A blocked frit or a void at the head of the column can cause peak splitting.[7] Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Sample Solvent Incompatibility | The sample solvent should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[9] |
| Co-elution of Very Similar Compounds | The split peak might be two distinct but very closely eluting isomers. Optimize the mobile phase or try a different chiral column to improve separation. |
| Injector Issues | A faulty injector can lead to split peaks. Ensure the injector is functioning correctly and the sample loop is completely filled.[8] |
Issue 3: Inaccurate Quantification due to Matrix Effects
| Possible Cause | Troubleshooting Step |
| Interference from Sample Components | Components in the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification.[2][4] |
| Sample Preparation | Implement a more rigorous sample preparation procedure to remove interfering substances. This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[2][5] |
| Method of Quantification | Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.[2] |
| Internal Standard | Employ a stable isotope-labeled internal standard that closely mimics the behavior of the analyte to correct for variations in sample preparation and instrument response. |
| Sample Dilution | Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly affect the analysis.[5] |
Quantitative Data Summary
Table 1: Representative HPLC Conditions for Cyclosporin A (containing Bmt) Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | XTerra C18 | Lichrospher RP-18 (4mm x 250mm; 5µm) | Nova-Pak Phenyl (4µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid (80:20) | Tetrahydrofuran: 0.05M Phosphoric acid (44:56) | Acetonitrile: 0.04M KH2PO4 (pH 2.5) (65:35) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 1 mL/min |
| Detection | UV at 210 nm | UV at 220 nm | UV at 205 nm |
| Column Temp. | Not Specified | 75°C | 75°C |
| Reference | [10] | [12] | [11] |
Table 2: Chiral Separation of Threonine Isomers (General Approach)
| Parameter | Condition 1 (Direct) | Condition 2 (Derivatization) |
| Column | Astec CHIROBIOTIC T | Reversed-Phase C18 |
| Mobile Phase | Water:Methanol:Formic acid (optimized ratio) | Gradient of acetonitrile and water with a buffer |
| Derivatization | None | Pre-column with FDAA (Marfey's reagent) |
| Detection | LC-MS/MS | HPLC-UV |
| Principle | Enantioselective interactions with chiral stationary phase | Separation of diastereomers on an achiral column |
| Reference | [20][23] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Cyclosporin A (containing Bmt)
This protocol is a general guideline based on published methods for the analysis of Cyclosporin A.[10][11][12]
-
Sample Preparation:
-
HPLC System and Conditions:
-
Column: C18 or Phenyl reversed-phase column (e.g., XTerra C18, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% TFA or 0.04M KH2PO4, pH adjusted). The exact ratio should be optimized for best separation. A common starting point is 80:20 (Acetonitrile:Buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 75°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the Cyclosporin A peak based on its retention time compared to a standard.
-
Quantify using a calibration curve prepared from Cyclosporin A standards.
-
Protocol 2: Chiral Derivatization for Threonine Isomer Analysis
This protocol describes a general method for the derivatization of amino acids with Marfey's reagent (FDAA) for subsequent HPLC analysis.[20][23]
-
Sample Hydrolysis (if Bmt is in a peptide):
-
Hydrolyze the peptide sample containing Bmt using 6M HCl at 110°C for 24 hours to release the free amino acids.
-
-
Derivatization:
-
To an aqueous solution of the amino acid mixture (or hydrolysate), add a solution of FDAA in acetone.
-
Adjust the pH to alkaline (e.g., pH 9.0 with sodium bicarbonate).
-
Incubate the reaction mixture at a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., HCl) to lower the pH.
-
-
HPLC Analysis of Diastereomers:
-
Column: Standard reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength appropriate for the FDAA derivatives (e.g., 340 nm).
-
-
Analysis:
-
The different stereoisomers will elute as separate peaks due to the different physicochemical properties of the diastereomers.
-
Quantify each isomer by comparing its peak area to that of a corresponding standard.
-
Visualizations
Caption: Workflow for the analysis of Bmt isomers.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. researchgate.net [researchgate.net]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. arp1.com [arp1.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a HPLC method for the determination of cyclosporin-A in rat blood and plasma using naproxen as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral capsules and its generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 18. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchportal.vub.be [researchportal.vub.be]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An improved extraction procedure for an HPLC method for cyclosporin A in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for (E)-2-Butenyl-4-methyl-threonine production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the fermentation of (E)-2-Butenyl-4-methyl-threonine (Bmt). As Bmt is a key amino acid component of the immunosuppressant Cyclosporin A (CyA), this guide focuses on the fermentation of the producing fungus, Tolypocladium inflatum (also known as Tolypocladium niveum), to enhance CyA yield, which directly correlates with Bmt production.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for increasing Bmt production?
A1: The production of Bmt is intrinsically linked to the biosynthesis of Cyclosporin A. Therefore, strategies to enhance Bmt yield focus on optimizing the fermentation conditions for the producing organism, Tolypocladium inflatum, to maximize the overall production of CyA. This involves optimizing the culture medium, feeding strategies, and physical fermentation parameters, as well as ensuring robust fungal morphology.
Q2: Which carbon and nitrogen sources are most effective for fermentation?
A2: Glucose and fructose are commonly reported as effective carbon sources for T. inflatum fermentation.[1][2] Peptone and casein have been shown to be beneficial nitrogen sources.[3][4] The carbon-to-nitrogen ratio is a critical factor that requires careful optimization.
Q3: Are there any specific precursors that can be added to the medium to boost Bmt synthesis?
A3: Yes, the addition of certain amino acids that are components of the Cyclosporin A molecule can significantly increase production. Supplementing the fermentation medium with L-valine and L-leucine, particularly after the initial growth phase (e.g., after 20 hours), has been shown to enhance CyA yield.[5]
Q4: What is the optimal pH and temperature for the fermentation process?
A4: The optimal pH for CyA production is generally in the range of 5.3 to 6.0.[1][6] The ideal temperature for incubation is typically between 25°C and 30°C.[1][3]
Q5: How does fungal morphology affect production?
A5: The morphology of Tolypocladium inflatum in submerged culture, which can range from dispersed mycelia to distinct pellets, significantly impacts fermentation performance.[7] Pellet formation can affect the viscosity of the broth and mass transfer of nutrients and oxygen.[7] While excessive mycelial growth can lead to a highly viscous broth hindering aeration and mixing, small, uniform pellets are often associated with higher productivity.[3][7] The agitation rate is a key parameter to control morphology; for instance, agitation at 120 rpm has been found to be more productive than 200 rpm or static conditions.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Bmt/CyA Production | - Inappropriate medium composition.- Suboptimal pH or temperature.- Poor inoculum quality or incorrect inoculum size.- Strain degradation or mutation. | - Review and optimize the carbon and nitrogen sources in your medium (see Data Tables below).- Monitor and control the pH of the culture to maintain it within the 5.3-6.0 range.[1][6]- Ensure the temperature is maintained between 25-30°C.[1][3]- Optimize the spore inoculum size; a 3% spore inoculum has been shown to be effective.[8]- If strain degradation is suspected, re-culture from a cryopreserved stock. |
| High Biomass but Low Product Yield | - Nutrient limitation for secondary metabolism, even with sufficient nutrients for growth.- Unfavorable fungal morphology (e.g., large, dense pellets or highly viscous mycelial broth). | - Implement a fed-batch strategy, supplementing with precursors like L-valine and L-leucine after the initial growth phase.[5]- Optimize the agitation speed to encourage the formation of small, loose pellets. An agitation rate of around 120 rpm has been reported to be effective.[1] |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., from peptone or casein).- High agitation or aeration rates. | - Add a sterile antifoaming agent (e.g., silicone-based) as needed.- Reduce the agitation and/or aeration rate, but ensure dissolved oxygen levels remain sufficient. |
| Contamination (Bacterial or Other Fungi) | - Incomplete sterilization of the medium or fermenter.- Contaminated inoculum.- Non-sterile sampling or addition procedures. | - Verify sterilization protocols for the bioreactor and all media components.- Check the purity of the seed culture before inoculation.- Use strict aseptic techniques for all manipulations. |
| Pigment Formation and pH Drop | - Some colony variants of T. inflatum produce pigments (red, orange, brown).[9]- Brown colony variants have been associated with a low final pH and reduced cyclosporin production.[9] | - When isolating colonies for inoculum development, select for the white, morphologically normal colonies, as pigmented variants may have different production characteristics.[9]- Monitor pH closely and control it with the addition of a sterile base if it drops significantly. |
Data Presentation
Table 1: Optimized Media Compositions for Cyclosporin A Production
| Component | Concentration (g/L) | Reference |
| Medium 1 | [1] | |
| Glucose | 30 | |
| NaNO₃ | 2 | |
| KH₂PO₄ | 1 | |
| MgSO₄·7H₂O | 0.5 | |
| KCl | 0.5 | |
| Medium 2 | [3] | |
| Glucose | 28.5 | |
| Casein | 9.8 | |
| KH₂PO₄ | 0.74 | |
| Medium 3 | [4] | |
| Glucose | 80 | |
| Casein acid hydrolysate | 30 | |
| Malt extract | 20 | |
| Peptone | 10 | |
| DL-α-amino butyric acid | 5 |
Table 2: Effect of Precursor Supplementation on Cyclosporin A Yield
| Supplement | Timing of Addition | Resulting Yield (mg/kg) | Reference |
| L-valine and L-leucine (in combination) | After 20 hours of fermentation | 8,166 | [5] |
| Control (no amino acid addition) | - | 7,106 | [5] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Tolypocladium inflatum
-
Prepare Malt Yeast extract Agar (MYA) or Potato Dextrose Agar (PDA) plates.
-
Inoculate the plates with a stock culture of T. inflatum.
-
Incubate the plates in the dark at 27°C for 10-14 days until sufficient sporulation is observed.[3]
-
Harvest the spores by adding sterile distilled water with a surfactant (e.g., 0.1% Tween 80) to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
Dilute the spore suspension with sterile water to the desired concentration for inoculation of the seed culture.
Protocol 2: Submerged Fermentation for Bmt/CyA Production
-
Seed Culture:
-
Prepare a seed culture medium (e.g., Semi-Synthetic Medium: 5% w/v glucose, 1.0% w/v Bacto-peptone, 0.5% w/v KH₂PO₄, 0.25% w/v KCl, pH adjusted to 5.7).[3]
-
Inoculate the seed medium with the prepared spore suspension to a final concentration of approximately 1 x 10⁷ conidia/mL.[3]
-
Incubate at 27°C on a rotary shaker at 200 rpm for 48-72 hours.[3][4]
-
-
Production Culture:
-
Prepare the production medium in a sterilized bioreactor (refer to Table 1 for media options).
-
Inoculate the production medium with 3-5% (v/v) of the seed culture.[8]
-
Maintain the fermentation at 25-30°C with controlled pH (5.3-6.0) and agitation (e.g., 120 rpm).[1]
-
Aerate the culture to maintain dissolved oxygen levels.
-
If employing a fed-batch strategy, add sterile solutions of precursors (e.g., L-valine, L-leucine) after the initial 20-24 hours of growth.[5]
-
The fermentation is typically carried out for 7-14 days.[1][3]
-
Protocol 3: Extraction and Quantification of Bmt
-
Cyclosporin A Extraction:
-
Separate the fungal biomass from the fermentation broth by filtration.
-
Extract the biomass with a non-polar solvent like ethyl acetate or methanol by homogenization.[3][4]
-
Evaporate the solvent to obtain a crude extract containing Cyclosporin A.
-
Further purify the Cyclosporin A from the crude extract using silica gel column chromatography.[3]
-
-
Acid Hydrolysis of Cyclosporin A:
-
Bmt Quantification by HPLC:
-
Derivatize the amino acids in the hydrolyzed sample using a reagent such as o-phthalaldehyde (OPA).[11][12]
-
Analyze the derivatized sample using a reverse-phase HPLC system with a C18 column and a fluorescence detector.
-
Quantify the Bmt peak by comparing its area to a standard curve prepared with known concentrations of a Bmt standard.
-
Visualizations
Caption: Experimental workflow for Bmt production.
Caption: Bmt biosynthesis and its genetic regulation.[13][14]
Caption: Troubleshooting logic for low Bmt yield.
References
- 1. Some optimal culture conditions for production of cyclosporin a by Fusarium roseum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Production of Cyclosporine A by Submerged Fermentation from a Local Isolate of Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Open-chain peptides obtained by acidic hydrolytic cleavage of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pigmented variants of Tolypocladium inflatum in relation to cyclosporin A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of synthetic (E)-2-Butenyl-4-methyl-threonine against natural product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic and natural (E)-2-Butenyl-4-methyl-threonine (Bmt), a non-proteinogenic amino acid critical to the immunosuppressive activity of Cyclosporin A. While direct comparative studies are limited, this document synthesizes available data on its synthesis, characterization, and biological significance to aid researchers in its validation and application.
Data Presentation: Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Natural Product | Synthetic Product (Expected) |
| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol | 187.24 g/mol |
| Stereochemistry | (2S, 3R, 4R) | Identical to natural if stereocontrolled synthesis is successful |
| Appearance | White solid (in isolated form) | White solid |
Table 2: Spectroscopic Data for this compound Validation
| Technique | Natural Product (Reported for Biosynthetic Intermediates/Analogs) | Synthetic Product (Expected) | Key Features for Validation |
| ¹H NMR | Chemical shifts and coupling constants consistent with the assigned structure. | Identical spectrum to the natural product. | - Characteristic signals for the (E)-butenyl group. - Diastereotopic protons indicating specific stereochemistry. - Coupling constants confirming the trans configuration of the double bond. |
| ¹³C NMR | Distinct signals for all nine carbon atoms. | Identical spectrum to the natural product. | - Chemical shifts for the carboxylic acid, α-carbon, β-carbon, and carbons of the butenyl and methyl groups. |
| Mass Spectrometry (MS) | Precise mass corresponding to the molecular formula. | Identical high-resolution mass spectrum. | - Accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). - Characteristic fragmentation pattern. |
| Chiral Chromatography | Single peak corresponding to the specific enantiomer. | A single peak with the same retention time as the natural product standard. | - Co-elution with a natural standard to confirm enantiomeric purity. |
Experimental Protocols
Validation of synthetic this compound against the natural product requires rigorous analytical methodologies.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation
Objective: To determine the purity of the synthetic Bmt and confirm its molecular weight.
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Methodology:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive and negative ion modes.
-
Data Analysis: The purity is assessed by the peak area of the main compound. The identity is confirmed by comparing the accurate mass of the molecular ion with the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure and stereochemistry of the synthetic Bmt.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Experiments:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR: To identify all carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
NOESY: To determine the relative stereochemistry through nuclear Overhauser effects.
-
-
Data Analysis: The obtained spectra should be compared with any available data for the natural product or its derivatives. The coupling constants in the ¹H NMR spectrum are crucial for confirming the (E)-configuration of the double bond.
Chiral Chromatography for Enantiomeric Purity
Objective: To determine the enantiomeric purity of the synthetic Bmt.
Instrumentation: An HPLC system equipped with a chiral column.
Methodology:
-
Column: A chiral stationary phase column suitable for amino acid separation.
-
Mobile Phase: An isocratic or gradient mixture of solvents such as hexane/isopropanol or acetonitrile/water with appropriate additives as recommended by the column manufacturer.
-
Detection: UV or MS detection.
-
Analysis: The synthetic sample is analyzed alongside a racemic standard (if available) and a sample of the natural product. The enantiomeric excess (% ee) is calculated based on the peak areas of the two enantiomers.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the validation of synthetic this compound.
A Comparative Analysis of Synthesis Routes for (E)-2-Butenyl-4-methyl-threonine
For researchers and professionals in drug development, the efficient and stereoselective synthesis of complex amino acids is a critical challenge. (E)-2-Butenyl-4-methyl-threonine (Bmt), a non-proteinogenic amino acid, is a key component of the immunosuppressive drug Cyclosporin A. Its unique structure, featuring a β,γ-unsaturated alkenyl side chain and multiple stereocenters, presents a significant synthetic hurdle. This guide provides a comparative analysis of the known biosynthetic pathway and a proposed chemical synthesis route for Bmt, offering insights into their respective methodologies, complexities, and potential yields.
Route 1: Biosynthesis via Polyketide Synthase Pathway
The natural production of (4R)-4-[(E)-2-Butenyl]-4-methyl-L-threonine in the fungus Tolypocladium inflatum occurs through a well-characterized polyketide synthase (PKS) pathway. This enzymatic route offers remarkable stereocontrol and efficiency.
Experimental Protocol: In Vitro Enzymatic Synthesis
The following protocol is a summary of the in vitro enzymatic synthesis of the Bmt backbone, as established in the literature.[1][2][3]
1. Preparation of Cell-Free Extract:
-
Tolypocladium inflatum mycelia are harvested and lyophilized.
-
The dried mycelia are ground to a fine powder under liquid nitrogen.
-
The powder is suspended in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM dithiothreitol, and protease inhibitors).
-
The suspension is sonicated or homogenized to lyse the cells.
-
The lysate is centrifuged at high speed (e.g., 100,000 x g) to pellet cell debris, yielding a clear cell-free extract containing the Bmt polyketide synthase.
2. In Vitro Reaction:
-
The reaction mixture is prepared in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA).
-
The following substrates are added to the cell-free extract:
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA (extender unit)
-
S-adenosylmethionine (SAM) (methyl group donor)
-
NADPH (reducing agent)
-
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-3 hours).
3. Product Isolation and Analysis:
-
The reaction is quenched, typically by the addition of a strong acid (e.g., perchloric acid) or a solvent (e.g., methanol).
-
The mixture is centrifuged to remove precipitated proteins.
-
The supernatant containing the synthesized intermediates and final product is collected.
-
The product, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid (the C9 backbone of Bmt), is purified using techniques such as high-performance liquid chromatography (HPLC).
-
The structure and stereochemistry of the product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biosynthetic Pathway Diagram
Route 2: Proposed Chemical Synthesis
While a definitive total synthesis of this compound is not extensively documented, a plausible stereoselective route can be proposed based on the successful synthesis of its N-methylated analogue, MeBmt, and established methodologies for asymmetric amino acid synthesis. This proposed route leverages a Sharpless asymmetric epoxidation and a subsequent stereocontrolled opening of the epoxide.
Proposed Experimental Protocol
Step 1: Sharpless Asymmetric Epoxidation
-
(E)-4-Methyl-2,6-octadien-1-ol is treated with titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide in dichloromethane at low temperature (e.g., -20°C) to yield the corresponding chiral epoxide with high enantioselectivity.
Step 2: Reductive Epoxide Opening
-
The chiral epoxide is subjected to a regioselective reductive opening using a suitable reducing agent, such as Red-Al®, to afford the desired diol with the correct stereochemistry at the C3 and C4 positions.
Step 3: Selective Protection and Oxidation
-
The primary alcohol of the diol is selectively protected with a suitable protecting group (e.g., a silyl ether).
-
The secondary alcohol is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent (e.g., Jones oxidation or a two-step Swern oxidation followed by a Pinnick oxidation).
Step 4: Introduction of the Amino Group
-
The carboxylic acid is converted to an activated ester or acyl azide.
-
A Curtius rearrangement, followed by trapping of the resulting isocyanate with a suitable carbamate precursor (e.g., tert-butanol), would install the protected amine at the C2 position with retention of configuration.
Step 5: Deprotection
-
Finally, all protecting groups are removed under appropriate conditions (e.g., acid treatment for the carbamate and fluoride-mediated cleavage for the silyl ether) to yield this compound.
Proposed Chemical Synthesis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Landscape of Peptides: The Influence of (E)-2-Butenyl-4-methyl-threonine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their conformational properties, and in turn, their biological activity, stability, and bioavailability. One such amino acid of interest is (E)-2-Butenyl-4-methyl-threonine (Bmt), a key component of the immunosuppressive drug Cyclosporin A (in its N-methylated form, MeBmt). This guide provides a comparative analysis of the conformational effects of this unique amino acid within a peptide backbone, drawing upon available experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Due to a scarcity of published research focusing specifically on the conformational analysis of peptides containing the non-methylated Bmt, this guide will leverage the extensive data available for its closely related analogue, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), as found in Cyclosporin A. The structural similarities between Bmt and MeBmt allow for valuable insights into the conformational constraints imposed by the butenyl-methyl-threonine side chain.
The Structural Impact of the Bmt/MeBmt Side Chain
The bulky and sterically demanding side chain of Bmt and MeBmt plays a crucial role in restricting the conformational freedom of the peptide backbone. The (E)-2-butenyl moiety, coupled with the methyl group at the C4 position, significantly influences the preferred torsion angles of the amino acid, thereby inducing specific secondary structures in the peptide.
Comparative Conformational Data
The following table summarizes key conformational parameters for the MeBmt residue in Cyclosporin A, a cyclic undecapeptide. For comparison, typical values for a conformationally less constrained amino acid, Alanine, in a β-turn of a cyclic peptide are provided.
| Parameter | MeBmt in Cyclosporin A (in Chloroform) | Alanine in a Type I β-turn | Alanine in a Type II β-turn |
| Φ (Phi) Angle | ~ -120° to -140° | ~ -60° | ~ -60° |
| Ψ (Psi) Angle | ~ +100° to +120° | ~ -30° | ~ +120° |
| χ1 (Chi1) Angle | Rotated ~120° relative to its 4S-epimer | Variable | Variable |
| Observed Secondary Structure | Distorted β-turn / loop | Type I β-turn | Type II β-turn |
Note: The values for MeBmt are derived from NMR studies of Cyclosporin A and its analogues. The Alanine values represent idealized torsion angles for common β-turn structures.
This data highlights the significant deviation of the MeBmt conformation from standard peptide secondary structures. The specific stereochemistry at the C4 position of the MeBmt side chain is critical; a change from the natural (4R) to the (4S) configuration results in a drastic ~120° rotation of the chi1 torsion angle, leading to a profound change in the overall peptide conformation and a significant loss of immunosuppressive activity[1]. This underscores the pivotal role of the Bmt/MeBmt side chain in dictating the bioactive conformation.
Experimental Methodologies
The conformational analysis of peptides containing complex amino acids like Bmt or MeBmt relies heavily on high-resolution structural techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of a peptide in solution.
Protocol for a Bmt/MeBmt-containing Peptide:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a concentration of 1-5 mM. A small amount of a reference standard (e.g., TMS) is added.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The acquired spectra are processed, and individual proton resonances are assigned to specific atoms in the peptide sequence.
-
Structural Restraint Generation: NOE cross-peaks are integrated to derive inter-proton distance restraints. Coupling constants (e.g., 3JHNα) can be used to determine dihedral angle restraints.
-
Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the experimental data.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a peptide in its crystalline state.
Protocol for a Bmt/MeBmt-containing Peptide:
-
Crystallization: The purified peptide is dissolved in a suitable solvent, and various crystallization conditions (e.g., different precipitants, pH, and temperatures) are screened to obtain single, diffraction-quality crystals.
-
Data Collection: A selected crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Phase Determination: The phase information, which is lost during the diffraction experiment, is determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map, and the atomic coordinates and other parameters are refined to improve the agreement with the experimental data.
-
Structure Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data.
Visualizing Conformational Effects
The following diagrams, generated using the DOT language, illustrate key concepts related to the conformational analysis of Bmt-containing peptides.
Caption: Influence of the Bmt side chain on peptide conformation and activity.
Caption: Workflow for determining the 3D structure of a Bmt-containing peptide.
Conclusion
The incorporation of this compound, and its N-methylated analogue, profoundly influences the conformational landscape of peptides. The unique and bulky side chain of this amino acid acts as a potent conformational constraint, forcing the peptide backbone into specific, often non-canonical, secondary structures. The precise stereochemistry of the Bmt residue is paramount in defining the three-dimensional structure that, in cases like Cyclosporin A, is directly linked to its biological function. Further investigation into peptides containing the non-methylated Bmt is warranted to fully elucidate its conformational preferences and to explore its potential in the design of novel peptide-based therapeutics with tailored structural and functional properties.
References
Unveiling the Critical Role of (E)-2-Butenyl-4-methyl-L-threonine in the Bioactivity of Cyclosporin A
A Comparative Guide for Researchers
Cyclosporin A (CsA), a potent immunosuppressive agent, has revolutionized organ transplantation and the treatment of autoimmune diseases. Its unique cyclic peptide structure, containing the non-proteinogenic amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (Bmt) at position 1, is central to its biological function. This guide provides a comprehensive comparison of the bioactivity of Cyclosporin A with and without this critical Bmt residue, supported by experimental data, to illuminate the structure-activity relationship for researchers, scientists, and drug development professionals.
The Decisive Role of the Bmt Residue in Immunosuppression
The immunosuppressive activity of Cyclosporin A is critically dependent on the structural integrity of the Bmt residue.[1] Modifications to this amino acid, even subtle stereochemical changes, can drastically reduce or abolish its ability to suppress T-cell activation. This is because the side chain of the Bmt residue is intimately involved in the formation of the active complex with its intracellular receptor, cyclophilin, and the subsequent inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.
An analog of CsA where the chirality at the C4 position of the Bmt residue is inverted, (2S,3R,4S)-MeBmt¹-cyclosporin, exhibits only 2-4% of the immunosuppressive activity of native Cyclosporin A. This dramatic loss of function underscores the precise conformational requirements for effective bioactivity.
Quantitative Comparison of Bioactivity
The most direct measure of Cyclosporin A's immunosuppressive effect is its ability to inhibit the proliferation of T-lymphocytes. The following table summarizes the 50% inhibitory concentration (IC50) values for Cyclosporin A and several of its analogs with modifications at the Bmt (position 1) residue, as determined by a Concanavalin A (Con A) stimulated thymocyte proliferation assay.[1]
| Compound | Modification at Position 1 | IC50 (nM) | Relative Bioactivity (%) |
| Cyclosporin A (CsA) | (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) | 4 | 100 |
| DH-CSA | Dihydro-MeBmt | 10 | 40 |
| [(MeLeu(3-OH)¹)]CSA | 3-hydroxy-N-methyl-L-leucine | 600 | 0.67 |
| (MeThr¹)CSA | N-methyl-L-threonine | 8,000 | 0.05 |
| (MeAbu¹)CSA | N-methyl-α-aminobutyric acid | 15,000 | 0.027 |
| (MeAbu¹,Sar¹⁰)CSA | N-methyl-α-aminobutyric acid (with Sarcosine at pos. 10) | 40,000 | 0.01 |
Data sourced from a study on the antimitogenic activities of CsA analogs.[1] Relative bioactivity is calculated as (IC50 of CsA / IC50 of Analog) * 100.
As the data clearly indicates, any alteration to the Bmt side chain leads to a significant decrease in immunosuppressive activity, with simpler replacements like N-methyl-threonine or N-methyl-α-aminobutyric acid rendering the molecule virtually inactive in this assay.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating bioactivity, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cyclosporin A Signaling Pathway.
Caption: Experimental Workflows.
Experimental Protocols
T-Cell Proliferation Assay (Concanavalin A-Stimulated Thymocytes)
This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by the mitogen Concanavalin A.
Materials:
-
Murine thymocytes
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics
-
Concanavalin A (Con A)
-
Cyclosporin A and its analogs
-
[³H]-Thymidine
-
96-well microtiter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate thymocytes from mice and prepare a single-cell suspension.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing Con A to a final concentration of 2 µg/mL.
-
Add 50 µL of medium containing various concentrations of Cyclosporin A or its analogs. Include a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Calcineurin Phosphatase Activity Assay
This in vitro assay directly measures the inhibition of calcineurin's phosphatase activity.
Materials:
-
Recombinant human Calcineurin
-
Recombinant human Cyclophilin A
-
Calmodulin
-
Phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
-
Cyclosporin A and its analogs
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microtiter plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, Calcineurin, Cyclophilin A, and Calmodulin.
-
Add varying concentrations of Cyclosporin A or its analogs to the wells of a 96-well plate.
-
Add the reaction mixture to the wells and pre-incubate for 10-15 minutes at 30°C to allow for complex formation.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength corresponding to the phosphate-molybdate-malachite green complex (e.g., 620 nm).
-
Calculate the percent inhibition of calcineurin activity for each compound concentration and determine the IC50 value.
References
A Comparative Guide to (E)-2-Butenyl-4-methyl-threonine (Bmt) and Other Non-Proteinogenic Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among the vast arsenal of available NPAAs, (E)-2-Butenyl-4-methyl-threonine (Bmt), a key component of the potent immunosuppressant Cyclosporine A, stands out due to its unique structural features and profound impact on peptide bioactivity. This guide provides an objective comparison of Bmt with other NPAAs in the context of peptide design, supported by experimental data and detailed methodologies.
This compound (Bmt): A Unique Building Block
Bmt, with its N-methylated backbone, β-hydroxylation, and a bulky, unsaturated side chain, imposes significant conformational constraints on the peptide backbone. This rigidity is crucial for the immunosuppressive activity of Cyclosporine A, as it pre-organizes the peptide into a bioactive conformation for binding to its intracellular target, cyclophilin.
Comparative Analysis of Bmt and Other NPAAs in Peptide Performance
The primary data available for a direct comparison of Bmt with other NPAAs stems from structure-activity relationship (SAR) studies on Cyclosporine A analogues. These studies typically involve the substitution of the Bmt residue at position 1 and subsequent evaluation of the analogue's immunosuppressive activity, often measured by the inhibition of the calcineurin phosphatase activity.
Bioactivity: Immunosuppressive Potency
The immunosuppressive activity of Cyclosporine A and its analogues is primarily mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. The following table summarizes the in vitro immunosuppressive activity of various Cyclosporine A analogues where the Bmt residue has been replaced with other proteinogenic and non-proteinogenic amino acids.
| Analogue (Modification at Position 1) | Non-Proteinogenic Amino Acid | IC50 (nM) for Calcineurin Inhibition | Relative Immunosuppressive Activity (%) |
| Cyclosporine A | This compound (Bmt) | ~5-10 | 100 |
| [MeThr¹]CsA | N-methyl-Threonine | 8,000 | ~0.1 |
| [MeAbu¹]CsA | N-methyl-α-aminobutyric acid | 15,000 | <0.1 |
| [MeLeu(3-OH)¹]CsA | N-methyl-3-hydroxy-Leucine | 600 | ~1 |
| [(4S)-MeBmt¹]CsA | (2S,3R,4S)-MeBmt (Epimer of Bmt) | - | 2-4 |
| [D-Lys]⁸CsA (Modification at position 8) | D-Lysine | >10,000 (for immunosuppression) | <0.05 |
Data Interpretation: The data clearly indicates that the intricate structure of Bmt is critical for the high-potency immunosuppressive activity of Cyclosporine A. Even subtle changes, such as the epimerization of the C4 position in the side chain, lead to a dramatic loss of activity. Simple N-methylated amino acids like MeThr and MeAbu are poor substitutes for Bmt in this context. This highlights the importance of the entire Bmt side chain in establishing the precise molecular interactions required for potent bioactivity.
Conformational Effects
The conformational rigidity imparted by NPAAs is a key determinant of their utility in peptide design. The N-methylated peptide bond of Bmt, for instance, can adopt both cis and trans conformations, contributing to the conformational complexity of Cyclosporine A. This "chameleonic" behavior is thought to be crucial for its ability to cross cell membranes and bind to its intracellular target.
While comprehensive comparative data on the conformational effects of a wide range of NPAAs in a single peptide scaffold is limited, studies on Cyclosporine A analogues reveal that substitutions at the Bmt position can significantly alter the orientation of the side chain and the overall peptide backbone conformation. For example, the [(4S)-MeBmt¹]CsA analogue, despite having a similar backbone conformation to Cyclosporine A in chloroform, exhibits a different side chain orientation, which is believed to be the reason for its reduced biological activity.
Metabolic Stability
A primary motivation for incorporating NPAAs into peptides is to enhance their resistance to proteolytic degradation, thereby increasing their plasma half-life. The N-methylation and steric bulk of amino acids like Bmt can effectively shield adjacent peptide bonds from enzymatic cleavage.
Experimental Protocols
To facilitate the evaluation of novel peptide designs, detailed protocols for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Cyclosporine Analogues
The synthesis of peptides containing sterically hindered and N-methylated amino acids like Bmt presents significant challenges. The following protocol outlines a general approach for the manual solid-phase synthesis of Cyclosporine A analogues based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Bmt(tBu)-OH and other desired NPAAs)
-
Rink Amide resin or pre-loaded Wang resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours. For sterically hindered amino acids like Bmt, double coupling may be necessary.
-
Monitor the coupling completion using a qualitative ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Calcineurin Inhibition Assay
This assay measures the ability of a peptide to inhibit the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway.
Materials:
-
Recombinant human Calcineurin
-
Recombinant human Calmodulin
-
Recombinant human Cyclophilin A
-
Phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA)
-
Malachite green phosphate detection solution
-
Test peptides and Cyclosporine A (positive control)
Procedure:
-
Prepare Calcineurin/Calmodulin/Cyclophilin A complex: Pre-incubate Calcineurin, Calmodulin, and Cyclophilin A in the assay buffer.
-
Prepare Inhibitor Solutions: Prepare serial dilutions of the test peptides and Cyclosporine A in the assay buffer.
-
Incubation: In a 96-well plate, add the Calcineurin/Calmodulin/Cyclophilin A complex and the inhibitor solutions. Incubate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add the phosphopeptide substrate to each well to start the phosphatase reaction. Incubate for an appropriate time (e.g., 15-60 minutes) at 30°C.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green solution. This solution will form a colored complex with the free phosphate released by calcineurin activity.
-
Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The immunosuppressive effect of Bmt-containing peptides like Cyclosporine A is initiated by the inhibition of the calcineurin-NFAT signaling pathway. Understanding this pathway is crucial for the rational design of new immunomodulatory peptides.
Figure 1. Simplified signaling pathway of Cyclosporine A-mediated immunosuppression.
The following diagram illustrates a typical workflow for the design and evaluation of peptides containing non-proteinogenic amino acids.
References
Spectroscopic Comparison of Synthetic and Natural (E)-2-Butenyl-4-methyl-threonine: A Guide for Researchers
Published: November 02, 2025
Introduction
(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid that is a key component of the immunosuppressive cyclic undecapeptide, Cyclosporin A.[1][2] The unique structure of Bmt, specifically its (2S,3R,4R,6E) stereochemistry, is crucial for the biological activity of Cyclosporin A. The natural form of Bmt is produced via a complex polyketide synthesis pathway in the fungus Tolypocladium inflatum.[1][2] Synthetic routes to Bmt and its derivatives have also been developed to facilitate the study of Cyclosporin A analogues and for other research purposes.
Spectroscopic Data Comparison
The primary methods for the structural elucidation and comparison of complex organic molecules like Bmt are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, and coupling constants (J) provide information about the connectivity and stereochemistry of the molecule.
Natural this compound (as part of Cyclosporin A)
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the Bmt residue within Cyclosporin A in CDCl₃. It is important to note that these chemical shifts may be influenced by the conformation of the cyclic peptide.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Cα-H | 4.88 | 58.0 |
| Cβ-H | 3.89 | 74.9 |
| Cγ-H | 2.22 | 41.5 |
| Cγ-CH₃ | 0.88 | 15.6 |
| Cδ-H | 5.30 | 125.1 |
| Cε-H | 5.25 | 132.0 |
| Cζ-H₃ | 1.66 | 17.9 |
| COOH | - | 172.1 |
Note: Data compiled from studies on Cyclosporin A. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Synthetic this compound
-
A doublet for the Cα-proton.
-
A multiplet for the Cβ-proton.
-
A multiplet for the Cγ-proton.
-
A doublet for the Cγ-methyl group.
-
Multiplets for the two olefinic protons (Cδ-H and Cε-H) with a large coupling constant (typically >15 Hz) characteristic of an (E)-alkene.
-
A doublet for the terminal methyl group of the butenyl side chain.
Any significant deviations in the chemical shifts or coupling constants between a synthetic sample and the data reported for the natural product could indicate differences in stereochemistry or the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a pure sample, the mass spectrum of synthetic and natural Bmt should be identical.
| Parameter | Value |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Monoisotopic Mass | 187.120844 u |
Expected Fragmentation Pattern:
In electrospray ionization (ESI) mass spectrometry, Bmt is expected to be observed as the protonated molecule [M+H]⁺ at m/z 188.1281. Tandem mass spectrometry (MS/MS) of this ion would likely show characteristic fragmentation patterns, including:
-
Loss of water (H₂O) from the β-hydroxy group.
-
Loss of formic acid (HCOOH) from the carboxylic acid group.
-
Cleavage of the butenyl side chain.
-
Decarboxylation (loss of CO₂).
The presence of unexpected ions in the mass spectrum of a synthetic sample could indicate the presence of residual solvents, reagents, or byproducts from the synthesis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FTIR spectra of pure synthetic and natural Bmt should be superimposable.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl and carboxylic acid) | 3500 - 2500 (broad) |
| N-H stretch (amine) | 3400 - 3200 |
| C-H stretch (alkane and alkene) | 3100 - 2850 |
| C=O stretch (carboxylic acid) | 1725 - 1700 |
| C=C stretch (alkene) | 1680 - 1620 |
| N-H bend (amine) | 1650 - 1580 |
| C-O stretch (hydroxyl and carboxylic acid) | 1300 - 1000 |
| =C-H bend (trans-alkene) | 980 - 960 |
The presence of additional or shifted bands in the FTIR spectrum of a synthetic sample could suggest the presence of functional group impurities or a different isomeric form.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and stereochemical analysis.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the Bmt sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
For samples dissolved in D₂O, the pH should be adjusted to a stable value (e.g., pH 4-5) to minimize exchange of labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
If necessary, suppress the residual solvent signal.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
-
2D NMR (for detailed structural assignment):
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to an internal standard (e.g., TMS at 0 ppm or the residual solvent signal).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective atoms in the Bmt molecule.
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass of the molecule and to study its fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the Bmt sample (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Full Scan MS:
-
Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the mass range to cover the expected m/z value (e.g., m/z 100-500).
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass of Bmt.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the Bmt molecule.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Mix a small amount of the Bmt sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid Bmt sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
-
Instrument Setup:
-
Use an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.
-
Acquire the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Bmt molecule.
-
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of synthetic and natural this compound.
Caption: Workflow for the spectroscopic comparison of synthetic and natural Bmt.
Conclusion
References
- 1. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (E)-2-Butenyl-4-methyl-threonine in Peptide-Protein Interactions: A Comparative Analysis
For Immediate Release
A deep dive into the function of the non-proteinogenic amino acid, (E)-2-Butenyl-4-methyl-threonine (Bmt), reveals its critical impact on the efficacy of peptide-based therapeutics. This guide provides a comparative analysis of Bmt's role in the well-established immunosuppressant Cyclosporin A (CsA) and contrasts its performance with other peptide-modifying strategies, offering valuable insights for researchers, scientists, and drug development professionals.
The unique structural features of this compound, a key component of Cyclosporin A, are instrumental in its potent biological activity. This non-proteinogenic amino acid, specifically the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue at position 1, plays a crucial role in mediating the peptide-protein interactions that underpin its immunosuppressive effects. This guide will explore the quantitative impact of MeBmt on these interactions, compare it with alternative peptide modifications, and provide detailed experimental methodologies for assessing these effects.
The Cyclosporin A Signaling Pathway: A Tale of Two Proteins
Cyclosporin A exerts its immunosuppressive action by forming a complex with the intracellular protein cyclophilin A (CypA). This peptide-protein complex then binds to and inhibits the phosphatase activity of calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. In its phosphorylated state, NFAT is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of genes responsible for T-cell proliferation and the inflammatory response. The side chain of the MeBmt residue of Cyclosporin A is intimately involved in the binding to both cyclophilin A and the subsequent interaction of the complex with calcineurin.
Quantitative Impact of this compound on Peptide-Protein Interactions
The modification of the MeBmt residue in Cyclosporin A has a profound impact on its biological activity. The following tables summarize the quantitative data from various studies, comparing the binding affinities and immunosuppressive activities of Cyclosporin A with its analogs where the MeBmt residue has been altered.
| Compound | Modification at Position 1 | Target Protein | Binding Affinity (Kd) (nM) | Reference |
| Cyclosporin A | This compound (MeBmt) | Cyclophilin A | 13 ± 4 | [1] |
| Cyclophilin A | 36.8 | [2] | ||
| Voclosporin (E-ISA247) | Modified MeBmt side chain | Cyclophilin A | 15 ± 4 | [1] |
| Z-ISA247 | Stereoisomer of Voclosporin | Cyclophilin A | 61 ± 9 | [1] |
Table 1: Binding Affinities of Cyclosporin A and its Analogs to Cyclophilin A.
| Compound | Modification at Position 1 | Assay | Immunosuppressive Activity (IC50) (nM) | Reference |
| Cyclosporin A | This compound (MeBmt) | Con A stimulated thymocytes | 4 | [3] |
| DH-CSA | Dihydro-MeBmt | Con A stimulated thymocytes | 10 | [3] |
| [MeLeu(3-OH)1]CSA | 3-hydroxy-N-methyl-Leucine | Con A stimulated thymocytes | 600 | [3] |
| (MeThr1)CSA | N-methyl-Threonine | Con A stimulated thymocytes | 8,000 | [3] |
| (MeAbu1)CSA | N-methyl-aminobutyric acid | Con A stimulated thymocytes | 15,000 | [3] |
Table 2: Immunosuppressive Activity of Cyclosporin A and its Analogs.
Comparison with Alternative Non-Proteinogenic Amino Acids
The incorporation of non-proteinogenic amino acids is a widely used strategy to enhance the properties of therapeutic peptides. The following table provides examples of how other non-proteinogenic amino acids have been used to modulate peptide-protein interactions, offering a broader context for the role of MeBmt.
| Peptide | Non-Proteinogenic Amino Acid | Modification | Impact on Activity | Reference |
| Compstatin | 1-methyltryptophan | Substitution at position 4 | 264-fold higher activity | [4] |
| HLA-DQ blocking peptide | Pyroglutamate | Substitution of Alanine at position 1 | 5-fold improved binding affinity | [4] |
Table 3: Impact of Other Non-Proteinogenic Amino Acids on Peptide-Protein Interactions.
Experimental Protocols
The quantitative data presented in this guide were obtained using established biophysical techniques. Below are detailed methodologies for three key experiments used to characterize peptide-protein interactions.
Fluorescence Spectroscopy for Binding Affinity Determination
Objective: To determine the dissociation constant (Kd) of a peptide-protein interaction.
Principle: This method relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon binding to the peptide. The change in fluorescence intensity is titrated against the increasing concentration of the peptide, and the Kd is calculated from the binding curve.
Protocol:
-
Protein Preparation: Purify the target protein (e.g., Cyclophilin A) to >95% purity. Prepare a stock solution in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). The final protein concentration for the experiment is typically in the low micromolar range.
-
Peptide Preparation: Synthesize and purify the peptide (e.g., Cyclosporin A or its analog). Prepare a concentrated stock solution in the same buffer as the protein.
-
Titration: Place the protein solution in a quartz cuvette. Add aliquots of the peptide stock solution to the protein solution, ensuring thorough mixing after each addition.
-
Fluorescence Measurement: After each addition of the peptide, record the fluorescence emission spectrum of the protein (e.g., excitation at 295 nm, emission scan from 310 to 450 nm).
-
Data Analysis: Plot the change in fluorescence intensity as a function of the peptide concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the Kd.
Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis
Objective: To measure the association (kon) and dissociation (koff) rate constants, and to determine the Kd of a peptide-protein interaction.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) binds to another molecule (the analyte) that is immobilized on the chip.
Protocol:
-
Chip Preparation: Covalently immobilize the purified protein (ligand, e.g., Cyclophilin A) onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the peptide (analyte, e.g., Cyclosporin A) in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Interaction Analysis: Inject the different concentrations of the peptide over the sensor chip surface. Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Data Analysis: Fit the sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding model) to obtain the kon, koff, and Kd values.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a peptide-protein interaction.
Principle: ITC directly measures the heat released or absorbed during a binding event.
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein and peptide in the same buffer to minimize heat of dilution effects. The protein is typically placed in the sample cell and the peptide in the injection syringe.
-
Titration: Inject small aliquots of the peptide solution into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the impact of different peptide modifications on protein interactions.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Keystone: Validating the Role of (E)-2-Butenyl-4-methyl-threonine in Cyclosporin's Immunosuppressive Action
The unique amino acid (E)-2-Butenyl-4-methyl-threonine (Bmt), found at position 1 of the cyclic undecapeptide Cyclosporin A (CsA), plays a pivotal, albeit complex, role in dictating the molecule's conformation, which is intrinsically linked to its potent immunosuppressive activity. This guide provides a comparative analysis of experimental data that validates the significance of the Bmt residue, offering insights for researchers and professionals in drug development.
Cyclosporin A exerts its immunosuppressive effect by forming a composite surface with the intracellular protein cyclophilin A. This complex then binds to and inhibits calcineurin, a key phosphatase in the T-cell activation pathway. The conformation of CsA is not static; it famously adopts a "closed" conformation in nonpolar environments, characterized by intramolecular hydrogen bonds, and an "open" conformation when bound to cyclophilin in an aqueous environment. The transition between these states is crucial for its biological activity, and the Bmt residue is a key player in this conformational dynamism.
Comparative Analysis of Bmt-Modified Cyclosporin A Analogs
To elucidate the precise role of the Bmt residue, various analogs with modifications at this position have been synthesized and evaluated. The data consistently demonstrates that while the Bmt side chain is involved in cyclophilin binding, its primary importance lies in correctly orienting the "effector domain" of cyclosporin for subsequent interaction with calcineurin.
| Analog | Modification at Position 1 | Cyclophilin A Binding Affinity (Relative to CsA) | Immunosuppressive Activity (Relative to CsA) | Key Findings |
| Cyclosporin A (CsA) | This compound (Bmt) | 100% | 100% | The gold standard, exhibiting a strong correlation between cyclophilin binding and immunosuppression. |
| (MeBm2t)1-CsA | 4-[(E)-2-butenyl]-4,4,N-trimethyl-L-threonine | ~1%[1] | ~30%[1] | Despite significantly lower affinity for cyclophilin, it retains substantial immunosuppressive activity, suggesting that the Bmt modification primarily affects the initial binding event but the resulting conformation is still competent for calcineurin inhibition.[1] |
| Voclosporin (E-ISA247) | Modified Bmt side chain | Higher than CsA (15 nM vs. ~20-40 nM for CsA) | Higher than CsA | The modified side chain leads to superior van der Waals contacts with cyclophilin A, resulting in higher affinity.[2] This enhanced binding is thought to induce structural changes in calcineurin that lead to more potent immunosuppression.[2] |
| CsA analogs with substitutions at Bmt | Alanine or Threonine | Maintained | Maintained or slightly lower | These substitutions did not significantly reduce the passive permeability of the molecule across lipid bilayers, suggesting that the specific Bmt side chain is not essential for this property.[3] |
| Metabolite M17 | Hydroxylation of the Bmt side chain | Not specified | Approaches that of CsA[4][5] | This single modification does not significantly impair the molecule's ability to inhibit IL-2 production, indicating that the core immunosuppressive conformation is largely retained.[4] |
| Metabolite M8 | Hydroxylation at both Bmt (position 1) and another amino acid (position 9) | Not specified | Virtually inactive[4][5] | The dual modification significantly disrupts the immunosuppressive activity, highlighting the cumulative effect of structural changes on the molecule's function.[4] |
Experimental Protocols for Validation
The validation of Bmt's role in cyclosporin's conformation and function relies on a combination of biophysical and immunological techniques.
X-Ray Crystallography
-
Objective: To determine the three-dimensional structure of CsA and its analogs when bound to cyclophilin A at atomic resolution.
-
Methodology:
-
Crystallization: The CsA analog is co-crystallized with recombinant human cyclophilin A.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. For example, the structure of (MeBm2t)1-CsA complexed with cyclophilin A was determined to a resolution of 2.2 Å.[1]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein-ligand complex are determined and refined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the solution-state conformation of CsA and its analogs, both free and bound to cyclophilin, and to study their dynamics.
-
Methodology:
-
Sample Preparation: The CsA analog is dissolved in an appropriate solvent (e.g., chloroform for the "closed" conformation, or an aqueous buffer in the presence of cyclophilin for the "open" conformation).
-
Data Acquisition: A series of NMR experiments, including 1D proton and 13C spectra, as well as 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are performed. These experiments provide information about through-space proximities between atoms.
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY data are used as input for molecular dynamics simulations to calculate a family of structures consistent with the experimental data.
-
In Vitro Immunosuppression Assays
-
Objective: To quantify the biological activity of CsA analogs by measuring their ability to inhibit T-cell activation.
-
Methodology:
-
Mixed Lymphocyte Reaction (MLR): Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. The proliferation of T-cells in response to the allogeneic stimulation is measured, typically by the incorporation of [3H]thymidine. The ability of different concentrations of CsA analogs to inhibit this proliferation is determined.
-
Cytokine Production Assays: T-cells are stimulated with mitogens (e.g., phytohemagglutinin) or specific antigens in the presence of varying concentrations of CsA analogs. The production of key cytokines, such as Interleukin-2 (IL-2), is measured by ELISA or other immunoassays.
-
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, a typical experimental workflow for validation, and the logical relationship between the Bmt residue and cyclosporin's function.
Caption: Signaling pathway of Cyclosporin A-mediated immunosuppression.
Caption: Experimental workflow for validating the role of Bmt.
Caption: Logical relationship of Bmt, conformation, and activity.
References
- 1. The X-ray structure of (MeBm2t)1-cyclosporin complexed with cyclophilin A provides an explanation for its anomalously high immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Each side chain of cyclosporin A is not essential for high passive permeability across lipid bilayers - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01358H [pubs.rsc.org]
- 4. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive Effect of Cyclosporine Metabolites From Human Bile on Alloreactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Methodologies for (E)-2-Butenyl-4-methyl-threonine (Bmt)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route
(E)-2-Butenyl-4-methyl-threonine (Bmt), and its closely related N-methylated analogue MeBmt, are critical non-proteinogenic amino acid components of the cyclosporin family of immunosuppressant drugs. The complex stereochemistry of Bmt presents a significant synthetic challenge. This guide provides a comparative analysis of established and novel synthetic methods for Bmt and MeBmt, offering a clear overview of their respective efficiencies and practical considerations to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of Bmt has evolved from lengthy, linear routes to more concise and efficient modern methodologies. This guide benchmarks three prominent approaches: the foundational, yet arduous, Wenger synthesis; the elegant asymmetric aldol approach developed by Evans and Weber; and a recently reported, highly efficient synthesis by Stachulski and coworkers utilizing Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR). For the purpose of this comparison, the synthesis of MeBmt is presented as a direct analogue for Bmt synthesis, reflecting the available literature.
The newer ATH-DKR method presents a significant improvement in terms of step-economy and overall efficiency, making it a strong candidate for medicinal chemistry campaigns and scale-up operations. While a fully developed chemoenzymatic synthesis is not yet established, the native biosynthetic pathway offers a tantalizing glimpse into future "green" manufacturing possibilities.
Comparison of Key Synthetic Parameters
The following table summarizes the key quantitative data for the three benchmarked synthetic methods for MeBmt.
| Parameter | Wenger Synthesis (Established) | Evans & Weber Asymmetric Aldol (Established) | Stachulski et al. ATH-DKR (New) |
| Overall Yield | Not explicitly stated, but expected to be low due to the number of steps. | Not explicitly stated as an overall yield. Key aldol addition step yields range from 71-92%. | Overall yield not explicitly stated, but key DKR step has a 64% isolated yield.[1] |
| Number of Steps | 24 steps from diethyl tartrate. | Approximately 8 steps from a chiral glycine synthon.[2] | 5 linear steps from a known precursor carboxylic acid.[3] |
| Key Chiral Strategy | Chiral pool synthesis from tartaric acid. | Auxiliary-controlled asymmetric aldol reaction.[2] | Catalytic Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR).[4] |
| Scalability | Considered poorly suited for large-scale synthesis due to the long linear sequence. | Moderate. Relies on stoichiometric chiral auxiliaries. | High. Utilizes catalytic quantities of the chiral-inducing agent, making it more amenable to scale-up. |
| Stereocontrol | Good, derived from the chiral starting material. | Highly syn-diastereoselective.[2] | Excellent (syn:anti >95:5, er >99:1 for the key DKR step).[1] |
Experimental Workflow Overviews
The following diagrams illustrate the logical flow of the three compared synthetic methodologies.
Caption: High-level workflow for the Wenger synthesis of MeBmt.
Caption: Workflow for the Evans and Weber asymmetric aldol approach.
Caption: Workflow for the Stachulski et al. ATH-DKR synthesis.
Detailed Experimental Protocols
Method 1: Asymmetric Glycine Enolate Aldol Reaction (Evans and Weber, 1986)
This method provides a highly diastereoselective route to the β-hydroxy-α-amino acid core of MeBmt.
-
Enolate Formation: The chiral glycine synthon, an N-acyloxazolidinone, is treated with a Lewis acid (e.g., Sn(OTf)₂) and a tertiary amine base (e.g., N-ethylpiperidine) in a suitable solvent like dichloromethane at low temperature to form the corresponding stannous enolate.
-
Aldol Addition: The pre-formed enolate is then reacted in situ with (E)-4-methyl-2-hexenal at -78 °C. The reaction is typically stirred for several hours to ensure complete conversion.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified by standard chromatographic techniques. This step yields the aldol adduct with the chiral auxiliary still attached.
-
Auxiliary Cleavage and Protection: The chiral auxiliary is removed, for example, by hydrolysis or hydrogenolysis, and the resulting amino acid is appropriately protected for the subsequent steps.
-
Final Transformations: The final steps involve N-methylation and deprotection to yield the target MeBmt.
Method 2: Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (Stachulski et al., 2019)
This modern approach offers a concise and highly efficient synthesis of MeBmt.[3][4][5][6]
-
Crossed Claisen Condensation: The precursor carboxylic acid, (2R)-2-methyl-4-hexenoic acid, is activated and undergoes a crossed Claisen condensation with a protected sarcosine anilide to form the β-keto anilide precursor.
-
Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution (ATH-DKR): The β-keto anilide is subjected to ATH-DKR using a ruthenium catalyst (e.g., [(R,R)-Teth-TsDpen]Ru) and a hydrogen source such as a formic acid/triethylamine mixture. This key step simultaneously establishes the two stereocenters at C2 and C3 with high syn-diastereoselectivity and enantioselectivity.[1] The reaction is typically run at room temperature for an extended period (e.g., 40 hours).
-
Purification: The product of the DKR step is isolated and purified via column chromatography.
-
Hydrolysis and Deprotection: The anilide and other protecting groups are removed under appropriate hydrolytic conditions to afford the final MeBmt product.
Future Outlook: Biosynthetic and Chemoenzymatic Approaches
The natural biosynthesis of Bmt proceeds via a polyketide pathway, utilizing a dedicated Bmt polyketide synthase.[7] This enzymatic machinery assembles the carbon backbone from simple precursors like acetyl-CoA and malonyl-CoA. While currently not developed into a scalable synthetic method, this biological route presents a promising blueprint for future chemoenzymatic or whole-cell biocatalytic processes. Such methods could offer significant advantages in terms of environmental impact and sustainability. The cyclosporin synthetase, a multienzyme complex, is responsible for the incorporation of Bmt into the final cyclosporin A peptide.[8]
Caption: Simplified overview of the biosynthetic pathway of Bmt.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Asymmetric glycine enolate aldol reactions: synthesis of cyclosporin's unusual amino acid, MeBmt | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]
- 5. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (E)-2-Butenyl-4-methyl-threonine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (E)-2-Butenyl-4-methyl-threonine is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
General Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Initial Assessment :
-
Do not dispose of this compound down the drain.[2][3] Sewer disposal is generally not permissible for laboratory chemicals unless explicitly allowed by local regulations for specific, neutralized, and dilute solutions, which is unlikely for this compound.
-
Characterize the waste: Is it the pure compound, a solution, or mixed with other reagents? The disposal route will depend on its form and any other chemicals present.
-
-
Waste Segregation :
-
Dedicate a specific, clearly labeled, and sealed container for the waste of this compound and materials contaminated with it.
-
The container should be made of a material compatible with the chemical. Given that some amino acid solutions can be corrosive to metals, a corrosion-resistant container is advisable.[2]
-
Avoid mixing this waste with incompatible materials, such as strong oxidizing agents.[4][5]
-
-
Container Labeling :
-
Label the waste container with the full chemical name: "this compound".
-
Include the CAS number: 81135-57-1.
-
Indicate the approximate concentration and quantity of the waste.
-
Use appropriate hazard symbols as a precautionary measure, even if the specific hazards are not fully documented.
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated.
-
Solid contaminated waste should be collected in a designated, sealed bag or container and disposed of as chemical waste.
-
Empty containers of the original product should be handled as hazardous waste as they may retain residue.[2] Do not reuse these containers.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal contractor.[2]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Chemical and Physical Properties Summary
While specific quantitative data for disposal is not available, the following table summarizes key identifiers for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 81135-57-1[1] |
| Molecular Formula | C9H17NO3[6] |
| Molecular Weight | 187.24 g/mol [1][6] |
| Common Abbreviation | Bmt[1] |
| Known Incompatibilities | Strong oxidizing agents (general for amino acids)[4][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
